Technical Documentation Center

4-Cyclooctene-1-methaneamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Cyclooctene-1-methaneamine
  • CAS: 16473-37-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Cyclooct-4-en-1-ylmethanamine Hydrochloride (CAS 2138816-85-8)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Cyclooct-4-en-1-ylmethanamine hydrochloride (CAS 2138816-85-8), a substituted cyclooctene...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cyclooct-4-en-1-ylmethanamine hydrochloride (CAS 2138816-85-8), a substituted cyclooctene derivative of interest in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is not extensively published, this document synthesizes available information from commercial suppliers, computational predictions, and established chemical principles to offer a scientifically grounded resource for researchers. The guide covers the compound's chemical identity, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, analytical characterization methodologies, and a discussion of its potential applications as a versatile building block in drug discovery and development.

Chemical Identity and Structure

Cyclooct-4-en-1-ylmethanamine hydrochloride is a primary amine hydrochloride salt. The core structure consists of an eight-membered carbon ring (cyclooctene) with a cis- (or Z)-double bond at the 4-position and a methanamine substituent at the 1-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

The structural representation and key identifiers are summarized below.

IdentifierValueSource
CAS Number 2138816-85-8[1][2][3]
Chemical Name Cyclooct-4-en-1-ylmethanamine hydrochloride[1]
Synonym(s) [(4Z)-cyclooct-4-en-1-yl]methanamine hydrochloride[1][3][4]
Molecular Formula C₉H₁₈ClN[1]
Molecular Weight 175.70 g/mol [1]
SMILES NCC1CC/C=C\CCC1.[H]Cl[1][2]
InChI Code 1S/C9H17N.ClH/c10-8-9-6-4-2-1-3-5-7-9;/h1-2,9H,3-8,10H2;1H/b2-1-;[5]
InChI Key XHNMFGDMTSOSRM-ODZAUARKSA-N[5]

Physicochemical and Computational Data

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 26.02 Ų[1]
logP 2.5034[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 1[1]

This data suggests the compound has moderate lipophilicity and is suitable for applications in organic synthesis and potentially as a fragment in drug design.

Synthesis and Purification

While a specific, validated synthesis for Cyclooct-4-en-1-ylmethanamine hydrochloride has not been published, a logical and robust synthetic route can be proposed based on established organic chemistry transformations. A plausible pathway involves the reductive amination of the corresponding aldehyde, Cyclooct-4-ene-1-carbaldehyde. This aldehyde can be synthesized from the commercially available Cyclooct-4-en-1-ylmethanol.

Proposed Synthetic Pathway

The proposed two-step synthesis is outlined below:

G A Cyclooct-4-en-1-ylmethanol B Cyclooct-4-ene-1-carbaldehyde A->B Oxidation (e.g., PCC, Dess-Martin) C Cyclooct-4-en-1-ylmethanamine B->C Reductive Amination (NH3, NaBH3CN) D Cyclooct-4-en-1-ylmethanamine hydrochloride C->D Acidification (HCl in Ether)

Caption: Proposed synthesis of Cyclooct-4-en-1-ylmethanamine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and has not been experimentally validated for this specific compound. It is based on general procedures for similar transformations.[6]

Step 1: Oxidation of Cyclooct-4-en-1-ylmethanol to Cyclooct-4-ene-1-carbaldehyde

  • Rationale: This step converts the primary alcohol to an aldehyde, which is the precursor for reductive amination. Pyridinium chlorochromate (PCC) is a common and effective reagent for this transformation.

  • Procedure:

    • To a stirred suspension of pyridinium chlorochromate (1.5 eq.) in dichloromethane (DCM) at room temperature, add a solution of Cyclooct-4-en-1-ylmethanol (1.0 eq.) in DCM dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield the crude Cyclooct-4-ene-1-carbaldehyde, which can be used in the next step without further purification.

Step 2: Reductive Amination of Cyclooct-4-ene-1-carbaldehyde

  • Rationale: This step forms the primary amine via an imine intermediate, which is then reduced in situ. Sodium cyanoborohydride is a suitable reducing agent for this purpose as it is selective for the imine over the aldehyde.[6]

  • Procedure:

    • Dissolve the crude Cyclooct-4-ene-1-carbaldehyde (1.0 eq.) in methanol.

    • Add a solution of ammonia in methanol (excess) to the reaction mixture.

    • Add sodium cyanoborohydride (1.2 eq.) portion-wise to the stirred solution.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Cyclooct-4-en-1-ylmethanamine.

Step 3: Formation of the Hydrochloride Salt

  • Rationale: Conversion to the hydrochloride salt improves the stability and handling of the amine.

  • Procedure:

    • Dissolve the crude Cyclooct-4-en-1-ylmethanamine in a minimal amount of diethyl ether.

    • Slowly add a solution of hydrogen chloride in diethyl ether (1.1 eq.) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Cyclooct-4-en-1-ylmethanamine hydrochloride as a solid.[7]

Analytical Characterization

Comprehensive analytical data is crucial for confirming the identity and purity of the synthesized compound. While specific spectra for this compound are not publicly available, the following techniques would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the cyclooctene ring, the protons of the methylene group adjacent to the nitrogen, and the aliphatic protons of the cyclooctane ring. The integration of these signals would confirm the proton count of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ring and the methanamine substituent.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. For the free base (Cyclooct-4-en-1-ylmethanamine), the expected [M+H]⁺ ion would be at m/z 140.159. For the hydrochloride salt, the mass spectrum would likely show the molecular ion of the free base. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aliphatic and olefinic groups, and the C=C stretching of the double bond (around 1650 cm⁻¹).

Purity Analysis

High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound. Commercial suppliers typically report purities of ≥95% or ≥97%.[1][4][5]

Safety and Handling

Based on available safety data sheets, Cyclooct-4-en-1-ylmethanamine hydrochloride is classified as a hazardous substance.[5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][5]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Potential Applications in Research and Drug Development

Cyclooct-4-en-1-ylmethanamine hydrochloride is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Scaffold for Novel Chemical Entities

The cyclooctene scaffold provides a unique three-dimensional architecture that can be exploited in drug design to explore new chemical space. The primary amine functionality serves as a versatile handle for further chemical modifications, allowing for the introduction of various pharmacophores.

Linker in Bioorthogonal Chemistry

The cyclooctene moiety is a key component in strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reactions, a type of "click chemistry".[8] While the cis-isomer present in this compound is less reactive than the trans-isomer (trans-cyclooctene or TCO), it can potentially be isomerized to the more reactive trans-isomer.[9] This would make it a useful tool for bioconjugation, allowing for the labeling of biomolecules in living systems.[10][11]

G cluster_0 Potential Bioconjugation Application A Cyclooct-4-en-1-ylmethanamine (as a linker) D Bioconjugate A->D B Biomolecule B->D C Drug or Imaging Agent C->D

Caption: Conceptual workflow for bioconjugation.

Intermediate in Pharmaceutical Synthesis

The compound can serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The combination of a flexible eight-membered ring and a reactive primary amine makes it an attractive starting material for the synthesis of diverse chemical libraries for high-throughput screening. It is primarily used as a key intermediate in the synthesis of drugs, especially in the development of bioactive molecules and specialized amines. The cyclic structure with an amine group allows for selective modification in drug design, particularly in creating derivatives with conformational constraints.[12]

Conclusion

Cyclooct-4-en-1-ylmethanamine hydrochloride is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, this guide provides a solid foundation for researchers by summarizing its known properties, proposing a viable synthetic route, outlining necessary analytical characterization, and discussing its potential applications. As research in this area progresses, a more detailed understanding of the reactivity and utility of this compound is anticipated.

References

  • PubChemLite. (cyclohept-4-en-1-yl)methanamine hydrochloride (C8H15N). Available from: [Link]

  • National Institute of Standards and Technology. Cyclooctene. In: NIST Chemistry WebBook. Available from: [Link]

  • PubChem. Cyclooct-4-en-1-ylmethanol. Available from: [Link]

  • PubChem. Cyclooct-4-en-1-ol. Available from: [Link]

  • Google Patents. CN109384677A - A method of synthesis primary amine hydrochloride.
  • Mass spectral data of cyclooctyl derivatives. Journal of Pharmaceutical Sciences.
  • Organic Chemistry Portal. Synthesis of cyclic amines. Available from: [Link]

  • Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. PMC - NIH.
  • Figure S3. Absorption spectra of TCO modified anti-A33 monoclonal...
  • Compounds of amine-substituted cyclic amines: synthesis and structures - ResearchG
  • Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization.
  • Chemistry LibreTexts. 24.6: Synthesis of Amines. Available from: [Link]

  • Facile and Green Synthesis of Satur
  • Echemi. 117290 Cyclooct-4-en-1-ylmethanamine hydrochloride for Sale.
  • Sigma-Aldrich. Thiazol-4-ylmethanamine hydrochloride.
  • PubChem. N-[[(4Z)-cyclooct-4-en-1-yl]methyl]ethanamine. Available from: [Link]

  • Echemi. 117290 Cyclooct-4-en-1-ylmethanamine hydrochloride for Sale.
  • MySkinRecipes. Cyclooct-4-En-1-Ylmethanamine Hydrochloride. Available from: [Link]

Sources

Exploratory

Technical Guide: (4Z)-Cyclooct-4-en-1-ylmethanamine vs. trans-Cyclooctene Amine

From Precursor to Probe: Synthesis, Kinetics, and Bioorthogonal Utility[1] Executive Summary This technical guide analyzes the critical distinction between (4Z)-cyclooct-4-en-1-ylmethanamine (Cis-Cyclooctene Amine, or CC...

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor to Probe: Synthesis, Kinetics, and Bioorthogonal Utility[1]

Executive Summary

This technical guide analyzes the critical distinction between (4Z)-cyclooct-4-en-1-ylmethanamine (Cis-Cyclooctene Amine, or CCO-Amine ) and its geometric isomer, trans-Cyclooctene Amine (TCO-Amine ).

In the context of drug development and chemical biology, these two molecules represent the "starting line" and the "finish line" of bioorthogonal chemistry. TCO-Amine is the gold-standard dienophile for the Inverse Electron Demand Diels-Alder (IEDDA) reaction, exhibiting reaction rates (


) up to 

M

s

. CCO-Amine serves two roles: it is the stable synthetic precursor and the ideal negative control, exhibiting negligible reactivity toward tetrazines under physiological conditions.

This guide details the flow-photochemical synthesis required to convert the inert cis-isomer into the reactive trans-isomer, the purification protocols based on argentation chromatography, and the kinetic validation of the final product.

Structural & Mechanistic Foundations

The functional difference between these isomers is driven entirely by Ring Strain Energy (RSE) .

  • Subject A: (4Z)-cyclooct-4-en-1-ylmethanamine (CCO-Amine)

    • Conformation: Adopts a "boat-chair" conformation.

    • Energetics: Thermodynamically stable.

    • Reactivity: The double bond is buried and lacks significant strain. It reacts with tetrazines only under forcing conditions (high heat, organic solvents), making it bio-inert.

  • Subject B: trans-Cyclooctene Amine (TCO-Amine)

    • Conformation: Forced into a "crown" conformation.[1] The trans double bond within an eight-membered ring creates immense torsional strain.

    • Energetics: Possesses ~17.9 kcal/mol (approx. 75 kJ/mol) of additional strain energy compared to the cis isomer.

    • Reactivity: This strain energy is released upon cycloaddition with a tetrazine, lowering the activation energy barrier (

      
      ) and driving the reaction at ultra-fast rates.
      
Comparative Metrics
Feature(4Z)-Cyclooctene Amine (Precursor)trans-Cyclooctene Amine (Probe)
Geometry Cis (Z)Trans (E)
IEDDA Reactivity (

)

M

s



M

s

Major Application Synthetic Starting Material / Negative ControlBioorthogonal Labeling / ADC Conjugation
Stability High (Shelf stable)Kinetic Stability (Isomerizes with thiols/Cu)
Synthesis & Purification: The Fox Flow Method

Converting CCO-Amine to TCO-Amine is thermodynamically unfavorable. Standard batch photoisomerization yields a 50:50 equilibrium at best. To achieve high yields, a Flow Photochemistry setup coupled with Argentation Chromatography is required. This method, pioneered by the Fox group, continuously traps the trans isomer as it forms.

Mechanistic Workflow
  • Excitation: The cis-isomer is irradiated (254 nm) in the presence of a singlet sensitizer (Methyl Benzoate).[2]

  • Isomerization: The molecule enters an excited singlet state and relaxes, statistically forming a mixture of cis and trans.

  • Selective Trapping: The stream passes through a silica column impregnated with Silver Nitrate (AgNO

    
    ).[2] Ag(I) ions form a stable 
    
    
    
    -complex with the highly strained trans-alkene but bind weakly to the cis-alkene.
  • Recycling: The unbound cis-isomer flows back to the UV source for another pass.

FlowSynthesis Res Reservoir (Cis-Amine + Methyl Benzoate) Pump HPLC Pump Res->Pump UV UV Reactor (254 nm) Photoisomerization Pump->UV Cis-Isomer Trap AgNO3 Silica Trap (Captures Trans) UV->Trap Cis/Trans Mix Trap->Res Unreacted Cis (Recycle) Elute Elution Step (NH4OH or NaCl) Trap->Elute Post-Run Product Pure TCO-Amine Elute->Product Release Trans

Figure 1: Schematic of the closed-loop flow synthesis. The system drives the reaction to completion by selectively removing the product from equilibrium.

Experimental Protocols
Protocol A: Preparation of AgNO

Impregnated Silica

Critical Step: The trapping efficiency depends on the silver loading.

  • Dissolution: Dissolve AgNO

    
     (10.0 g) in Acetonitrile (100 mL).
    
  • Slurry: Add flash chromatography silica gel (90.0 g) to the solution. Stir vigorously for 20 minutes.

  • Drying: Remove solvent via rotary evaporation (protect from light) until a free-flowing white powder is obtained.

  • Activation: Dry in a vacuum oven at 50°C for 4 hours. Store in amber bottles.

Protocol B: Flow Photoisomerization
  • Setup: Connect a quartz coil reactor (e.g., Rayonet or equivalent UV source) to an HPLC pump and the AgNO

    
     trap column.
    
  • Priming: Flush the system with Hexane/Ether (9:1).

  • Loading: Dissolve (4Z)-cyclooct-4-en-1-ylmethanamine (1.0 eq) and Methyl Benzoate (1.0 eq) in the solvent system.

  • Circulation: Pump the solution through the UV coil and into the trap. Recirculate the eluent back to the reservoir.[2]

  • Monitoring: Monitor the reservoir by GC-MS or NMR. The peak for the starting material will disappear as it is trapped on the column.

  • Release:

    • Wash the column with pure ether to remove methyl benzoate.

    • Flush the column with 10% NH

      
      OH  (aqueous) or saturated NaCl  (for sensitive amines) mixed with ether. The trans-isomer will release immediately.
      
    • Extract, dry (MgSO

      
      ), and concentrate (do not heat >40°C).
      
Protocol C: Kinetic Validation (Tetrazine Decay Assay)

Trustworthiness Check: Always validate the reactivity of your TCO batch.

  • Reagent: Prepare a 100

    
    M solution of a pink-colored Tetrazine (e.g., Methyl-Tetrazine-PEG4-Acid) in PBS.
    
  • Blank: Measure Absorbance at 520 nm (

    
    ).
    
  • Reaction: Add TCO-Amine (1.0 eq).

  • Observation: The solution should turn colorless immediately (seconds).

    • Note: If the color persists or fades slowly (minutes), significant isomerization to the cis-form has occurred.

Stability & Handling "Gotchas"

The high energy of TCO-Amine makes it susceptible to deactivation.

  • Thiol Sensitivity: In the presence of thiols (e.g., Cysteine, Glutathione in serum), TCO can isomerize back to the unreactive cis form via a radical mechanism.

    • Mitigation: Avoid buffers with DTT or

      
      -mercaptoethanol.
      
  • Copper Sensitivity: Trace copper catalyzes isomerization.

    • Mitigation: Use high-purity buffers; consider adding EDTA if working in complex lysates.

  • Storage:

    • TCO-Amine (Free base): Store at -20°C or -80°C. Stable for months.

    • TCO-Ag Complex: The silver complex is indefinitely stable at room temperature and can be decomplexed immediately before use.

Kinetics TCO TCO-Amine (High Energy) Cis Cis-Amine (Low Energy) TCO->Cis Isomerization (Thiols/Cu) TS_TCO Transition State (Low Barrier) TCO->TS_TCO + Tetrazine TS_Cis Transition State (High Barrier) Cis->TS_Cis + Tetrazine Product Dihydropyridazine (Ligation Product) TS_TCO->Product Fast (k > 1000) TS_Cis->Product Negligible

Figure 2: Kinetic landscape showing the low activation barrier for TCO ligation vs. the stability of the Cis isomer.

References
  • Royzen, M., Yap, G. P. A., & Fox, J. M. (2008).[2] A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation.[3][2][4] Journal of the American Chemical Society.[2]

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation based on Inverse-Electron-Demand Diels-Alder Reactivity.[5][6][7] Journal of the American Chemical Society.[2]

  • Rossin, R., et al. (2013).[1] Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media.[8] Bioconjugate Chemistry.

  • Darko, A., et al. (2014).[1] Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation.[1][9] Chemical Science.

  • Fang, Y., et al. (2018).[3] Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(I) complexes.[3][4] Chemical Science.

Sources

Foundational

4-Cyclooctene-1-methaneamine molecular weight and formula

Technical Whitepaper: 4-Cyclooctene-1-methanamine Executive Summary 4-Cyclooctene-1-methanamine (IUPAC: Cyclooct-4-en-1-ylmethanamine) represents a critical scaffold in modern medicinal chemistry, bridging the gap betwee...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Cyclooctene-1-methanamine

Executive Summary

4-Cyclooctene-1-methanamine (IUPAC: Cyclooct-4-en-1-ylmethanamine) represents a critical scaffold in modern medicinal chemistry, bridging the gap between aliphatic ring systems and functionalized linkers. While often sourced as a standard building block for diversity-oriented synthesis, its structural derivatives—specifically the trans-isomers—are pivotal in bioorthogonal chemistry (tetrazine ligation). This guide provides a comprehensive technical analysis of the molecule, distinguishing between its stable cis-conformation used in library synthesis and its high-energy trans-conformation used in chemoproteomics.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

The molecule consists of an eight-membered carbocycle containing one double bond at the C4 position relative to the methanamine substituent. It is most commonly supplied as a hydrochloride salt to prevent oxidative degradation and improve handling properties.

Core Data Table
PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Number N/A (Generic)2138816-85-8
Molecular Formula C

H

N
C

H

ClN
Molecular Weight 139.24 g/mol 175.70 g/mol
Exact Mass 139.1361175.1128
SMILES NCC1CCCC=CCC1NCC1CCCC=CCC1.Cl
Appearance Colorless oil (oxidizes to yellow)White to off-white solid
Solubility Organic solvents (DCM, MeOH)Water, DMSO, Methanol
pKa (Calc.) ~10.5 (Primary Amine)N/A
Structural Analysis
  • Ring Strain: The standard cis-isomer possesses moderate ring strain (~6–7 kcal/mol) compared to cyclohexane, adopting a boat-chair conformation to minimize transannular interactions.

  • Stereochemistry: The "4-cyclooctene" nomenclature implies the double bond is at position 4. However, the trans-isomer (TCO) exhibits planar chirality and significantly higher ring strain (~29 kcal/mol), which drives its reactivity in "click" chemistry.

Part 2: Synthesis & Manufacturing Workflows

The synthesis of 4-cyclooctene-1-methanamine generally proceeds from 1,5-cyclooctadiene (1,5-COD), a readily available commodity chemical.

Route A: The cis-Isomer (Standard Building Block)

This route is used when the molecule is required as a scaffold for library synthesis.

  • Desymmetrization: 1,5-COD is partially reduced or functionalized. A common path involves monohydroboration followed by oxidation to the ketone/alcohol, or carbonylation.

  • Nitrile Formation: Conversion of the alcohol/halide to a nitrile group (-CN).

  • Reduction: The nitrile is reduced (e.g., LiAlH

    
     or Raney Ni/H
    
    
    
    ) to the primary amine.
Route B: The trans-Isomer (Bioorthogonal Reagent)

For applications requiring bioorthogonal reactivity, the cis-amine must be isomerized to the trans-amine. This is a photochemical process performed in flow reactors to manage the excited state dynamics.

Figure 1: Synthesis & Isomerization Workflow

SynthesisWorkflow cluster_0 Standard Synthesis COD 1,5-Cyclooctadiene (Starting Material) Inter Intermediate (Nitrile/Aldehyde) COD->Inter Functionalization CisAmine cis-4-Cyclooctene-1-methanamine (Stable Scaffold) Inter->CisAmine Reduction (LiAlH4) TransAmine trans-Cyclooctene (TCO) (Bioorthogonal Probe) CisAmine->TransAmine UV Photoisomerization (Flow Chemistry)

Caption: Synthesis proceeds from 1,5-COD to the stable cis-amine. High-value TCO derivatives require a downstream photoisomerization step.

Part 3: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

The cis-isomer serves as a non-aromatic, three-dimensional scaffold. Unlike flat phenyl rings, the cyclooctene ring offers:

  • Vector Diversity: The flexibility of the 8-membered ring allows substituents to explore unique vectors in a protein binding pocket.

  • Solubility: The aliphatic nature (Csp3 rich) improves physicochemical properties (LogP/Solubility balance) compared to biaryl linkers.

Bioorthogonal Chemistry (TCO-Tetrazine Ligation)

The most potent application of this molecular class lies in its trans-isomer. The trans-4-cyclooctene-1-methanamine moiety acts as the dienophile in the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

  • Mechanism: The high ring strain of the trans-alkene drives a rapid reaction with tetrazines (

    
    ), forming a dihydropyridazine adduct.
    
  • "Click-to-Release": If the amine is attached via a carbamate linkage to a drug payload, the reaction with tetrazine can trigger an elimination cascade, releasing the free drug at a specific target site.

Figure 2: Bioorthogonal Click-to-Release Mechanism

ClickChemistry TCO_Conj TCO-Carbamate-Drug (Prodrug) Intermediate Diels-Alder Adduct (Unstable) TCO_Conj->Intermediate IEDDA Reaction (Fast) Tetrazine Tetrazine (Trigger) Tetrazine->Intermediate IEDDA Reaction (Fast) Release Released Drug (Active) Intermediate->Release Elimination Cascade Byproduct Pyridazine Byproduct (Inert) Intermediate->Byproduct Rearrangement

Caption: The TCO-amine derivative reacts with tetrazine, triggering an elimination that releases the attached therapeutic payload.

Part 4: Handling & Analytics

Storage Protocols
  • Free Base: Highly susceptible to oxidation and carbonate formation (absorbing CO

    
     from air). Store under Argon at -20°C.
    
  • HCl Salt: Hygroscopic but chemically stable. Store in a desiccator at 4°C.

Analytical Validation
  • 1H NMR (DMSO-d6):

    • Olefinic Protons: Look for multiplets at

      
       5.5–5.7 ppm.
      
    • Amine Protons: Broad singlet/triplet (exchangeable) at

      
       8.0+ ppm for the HCl salt.
      
    • Ring Methylenes: Complex multiplets between

      
       1.2–2.2 ppm due to ring flexibility.
      
  • Mass Spectrometry: ESI(+) will show

    
    .
    

References

  • Arctom Scientific. (2024). Product Specification: [(4Z)-cyclooct-4-en-1-yl]methanamine hydrochloride.[1][2] CAS 2138816-85-8.[1][2] Link

  • ChemScene. (2024). Cyclooct-4-en-1-ylmethanamine hydrochloride Technical Data. Catalog No. CS-0310800.[1][3] Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 55288723, 4-Cyclooctene-1-methaneamine. Link

  • Darko, A., et al. (2014). Total Synthesis of trans-Cyclooctene Analogues for Bioorthogonal Chemistry. Chemical Science. (Discusses the isomerization of cis-precursors to trans-TCO). Link

  • Versteegen, R. M., et al. (2013). Click-to-Release: Instantaneous Doxorubicin Elimination upon Tetrazine Ligation. Angewandte Chemie Int. Ed. (Foundational paper on TCO-amine linkers). Link

Sources

Exploratory

The Kinetic Apex: A Technical Guide to Trans-Cyclooctene (TCO) Amine Reagents

Executive Summary This guide addresses the physicochemical properties, conjugation strategies, and experimental deployment of Trans-Cyclooctene (TCO) Amine reagents. TCO derivatives represent the "kinetic apex" of bioort...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the physicochemical properties, conjugation strategies, and experimental deployment of Trans-Cyclooctene (TCO) Amine reagents. TCO derivatives represent the "kinetic apex" of bioorthogonal chemistry, driving the Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazines at rates (


 to 

) orders of magnitude faster than strain-promoted azide-alkyne cycloaddition (SPAAC).

The TCO-Amine variant is a specialized building block designed to convert carboxyl-containing targets (antibodies, small molecule drugs, nanoparticles) into hyper-reactive bioorthogonal probes. This document details the critical trade-offs between Axial and Equatorial isomers, provides a self-validating conjugation protocol, and outlines the mechanistic causality required for reproducible high-impact data.

Part 1: The Mechanistic Core

The IEDDA Reaction Mechanism

The utility of TCO-Amine relies entirely on the IEDDA reaction. Unlike copper-catalyzed clicks, this is a catalyst-free, irreversible cycloaddition. The TCO ring possesses immense strain (~26 kcal/mol) due to the forced trans conformation of the double bond within an eight-membered ring.

When TCO encounters a 1,2,4,5-tetrazine, the Highest Occupied Molecular Orbital (HOMO) of the strained alkene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine. This [4+2] cycloaddition releases nitrogen gas (


)—the thermodynamic driving force—rendering the reaction irreversible.

IEDDA_Mechanism TCO Trans-Cyclooctene (Dienophile) Intermediate Bicyclic Intermediate TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Intermediate Product 4,5-Dihydropyridazine (Stable Conjugate) Intermediate->Product Retro-Diels-Alder N2 N2 Gas (Entropy Driver) Intermediate->N2

Figure 1: The IEDDA reaction pathway. The rapid expulsion of nitrogen gas ensures the reaction is irreversible and entropy-driven.

The Isomer Dilemma: Axial vs. Equatorial

Commercially available TCO-Amine reagents exist as two distinct diastereomers: Axial and Equatorial . Selecting the correct isomer is not a trivial choice; it is a strategic decision between reactivity and metabolic stability .

FeatureAxial Isomer (The Sprinter)Equatorial Isomer (The Marathoner)
Steric Conformation The allylic substituent is positioned axially, increasing ring strain.The substituent is equatorial, slightly relieving strain.
Reactivity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
Extremely High (

)
High (

)
Chemical Stability Lower. Prone to isomerization to cis-cyclooctene (inactive).Higher stability in storage and buffer.
In Vivo Stability Poor. Rapidly deactivated by serum thiols and copper proteins.Good. Preferred for long-circulation in vivo studies (e.g., pre-targeting).
Primary Use Case In vitro labeling, rapid surface functionalization, short half-life tracers.In vivo pre-targeting, antibody-drug conjugates (ADCs).

Expert Insight: For in vivo pre-targeting (e.g., tumor imaging), use the Equatorial isomer. The Axial isomer's superior speed is negated by its rapid deactivation (isomerization to the inert cis-form) in serum, driven by interactions with albumin and copper-binding proteins.

Part 2: Strategic Conjugation Protocol

The Objective

To conjugate TCO-Amine to a protein (e.g., Monoclonal Antibody, mAb) via its carboxyl residues (Asp/Glu or C-terminus) or to a small molecule NHS-ester. Note: If labeling Lysines on an antibody, one typically uses TCO-NHS. TCO-Amine is used when the target is an activated ester or acid.

Reagents & Buffer Systems[2][3]
  • Target: Protein with activated Carboxyls (via EDC/NHS) or Small Molecule NHS-ester.

  • Reagent: TCO-Amine (HCl salt).[1]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (

    
    ) or HEPES, pH 8.3–8.5.
    
    • Causality: The amine on TCO must be deprotonated (

      
      ) to act as a nucleophile. pH < 8.0 drastically reduces efficiency; pH > 9.0 accelerates hydrolysis of the NHS ester target.
      
  • Solvent: Dry DMSO or DMF (for the TCO stock).[2]

Step-by-Step Methodology
Step 1: Preparation of TCO-Amine Stock

Dissolve TCO-Amine HCl in anhydrous DMSO to a concentration of 10–50 mM.

  • Validation: Ensure the solution is clear. If TCO-Amine is old, check for cis-isomer contamination via NMR or by titrating a small aliquot with a colored Tetrazine (absorbance loss at 520 nm indicates active TCO).

Step 2: Activation of Target (If Carboxyl)

If starting with a COOH-containing molecule (Drug/Protein), activate it using EDC (10 eq) and NHS (10 eq) in MES buffer (pH 5.5) for 15 minutes, then adjust pH to 8.5 immediately before adding TCO-Amine.

  • Why? EDC activation is most efficient at acidic pH, but amide bond formation (next step) requires basic pH.

Step 3: Conjugation Reaction[3]
  • Dilute the Activated Target (NHS-ester) into the Reaction Buffer (pH 8.5).

  • Add 3–5 molar equivalents of TCO-Amine stock to the target solution.

  • Incubate for 1–2 hours at Room Temperature (RT) or 4°C overnight.

    • Critical Control: Keep the reaction in the dark.[4] TCO is photo-sensitive and can isomerize under intense light.

Step 4: Quenching

Add 1 M Tris-HCl (pH 8.[3][2]0) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Mechanism:[4][5][6][7][8][9][10] Tris contains a primary amine that will scavenge any unreacted NHS esters, preventing cross-linking or non-specific reactions later.[4]

Step 5: Purification[4]
  • For Proteins: Use a Desalting Column (e.g., Zeba Spin or PD-10) equilibrated with PBS (pH 7.4). This removes excess TCO-Amine and organic solvents.

  • For Small Molecules: HPLC purification is required.

Conjugation_Workflow Start Target Molecule (COOH or NHS-Ester) Activation Activation (if COOH) EDC/NHS, pH 5.5 Start->Activation If COOH Coupling Coupling Reaction + TCO-Amine pH 8.3-8.5, 2 hrs Start->Coupling If NHS-Ester Activation->Coupling Quench Quenching + Tris Buffer Coupling->Quench Purify Purification (Desalting/HPLC) Quench->Purify Final TCO-Conjugate Ready for Click Purify->Final

Figure 2: Workflow for conjugating TCO-Amine to a target molecule. pH control is the critical variable for yield.

Part 3: Validation & Troubleshooting

Determining Degree of Labeling (DOL)

Unlike fluorescent dyes, TCO has no distinct absorbance handle in the visible spectrum. To validate conjugation:

  • Tetrazine Titration (The Gold Standard):

    • Take a known concentration of your TCO-Conjugate.

    • Add a known excess of a colored Tetrazine (e.g., Methyl-Tetrazine-PEG4,

      
       nm).
      
    • Monitor the decrease in absorbance at 520 nm. The IEDDA reaction destroys the tetrazine chromophore.

    • Calculate DOL based on the moles of tetrazine consumed.

Troubleshooting Common Failures
ObservationRoot CauseCorrective Action
Low Conjugation Yield pH < 8.0 during coupling.[3]Ensure buffer is pH 8.3–8.5. Amine must be uncharged to react.
Precipitation TCO hydrophobicity.Use a PEGylated TCO-Amine linker (e.g., TCO-PEG4-Amine) to increase solubility.[3]
No "Click" Reactivity TCO Isomerization.Did you store the TCO in light or with thiols? Use fresh reagent. Switch to Equatorial isomer for stability.
High Background Non-specific sticking.TCO is lipophilic. Ensure thorough washing/purification to remove non-covalently bound reagent.

References

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[11][3][1][5][9][12] Journal of the American Chemical Society, 130(41), 13518–13519. [Link]

  • Rossin, R., et al. (2010).[13] In Vivo Chemistry for Pretargeted Tumor Imaging in Live Mice. Angewandte Chemie International Edition, 49(19), 3375–3378. [Link]

  • Darko, A., et al. (2014). Conformationally Strained Trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation.[5][14] Chemical Science, 5(10), 3770–3776. [Link]

  • Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews, 42(12), 5131-5142. [Link]

  • Rossin, R., et al. (2013).[12] Highly Reactive Trans-Cyclooctene Tags with Improved Stability for Diels–Alder Chemistry in Living Systems.[11][3][5][9][12][14] Bioconjugate Chemistry, 24(7), 1210–1217. [Link]

Sources

Foundational

Comparative Technical Analysis: TCO-amine vs. 4-Cyclooctene-1-methaneamine

[1] Executive Summary This technical guide delineates the critical structural and functional differences between TCO-amine (trans-cyclooctene amine) and 4-Cyclooctene-1-methaneamine (typically the cis-isomer).[1] The dis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide delineates the critical structural and functional differences between TCO-amine (trans-cyclooctene amine) and 4-Cyclooctene-1-methaneamine (typically the cis-isomer).[1]

The distinction is not merely semantic but defines their utility in bioorthogonal chemistry. TCO-amine is a high-energy, hyper-reactive dienophile used in Inverse Electron Demand Diels-Alder (IEDDA) reactions for bioconjugation. 4-Cyclooctene-1-methaneamine is generally the thermodynamically stable, low-reactivity cis-isomer, serving either as a synthetic precursor to TCO or as a negative control in binding assays.[1]

Key Takeaway:

  • TCO-amine: Active Reagent (Click Chemistry).[1][2]

  • 4-Cyclooctene-1-methaneamine: Precursor / Negative Control (Inert).[1]

Chemical Identity & Structural Analysis[1][3][4][5]

Stereochemical Divergence

The core difference lies in the stereochemistry of the octene ring.[1]

  • TCO-amine (trans-isomer): The double bond is in the trans configuration.[1] This forces the eight-membered ring into a highly strained "crown" or "twisted" conformation.[1] The methylene protons interfere across the ring, creating significant torsional strain (~12 kcal/mol released upon reaction). This strain is the driving force for its rapid reactivity.[1]

  • 4-Cyclooctene-1-methaneamine (cis-isomer): The double bond is in the cis (Z) configuration.[1] This is the relaxed, low-energy "boat-chair" conformation.[1] It lacks the internal strain required to accelerate cycloaddition reactions under physiological conditions.[1]

Structural Comparison Table
FeatureTCO-amine (Active)4-Cyclooctene-1-methaneamine (Precursor/Control)
Isomer Configuration Trans (E)Cis (Z)
Common IUPAC Name (E)-cyclooct-4-en-1-yl amine derivatives(Z)-cyclooct-4-en-1-ylmethanamine
Ring Strain Energy High (~12 kcal/mol)Low (Negligible relative to trans)
Reactivity (IEDDA) Extremely Fast (

)
Inert / Very Slow (

)
Primary Application Bioorthogonal Labeling, ADC SynthesisSynthetic Precursor, Negative Control
Stability Kinetic stability varies; sensitive to thiolsThermodynamically stable

Reactivity Profile: The IEDDA Mechanism

The functional utility of TCO-amine is derived from the Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazines.[1]

Mechanistic Pathway

In the IEDDA reaction, the TCO (dienophile) reacts with a tetrazine (diene).[3] The high ground-state energy of the trans-cyclooctene ring lowers the activation energy of the cycloaddition.[1] The cis-isomer (4-Cyclooctene-1-methaneamine) does not possess this strain energy, making its reaction with tetrazines kinetically irrelevant at biological concentrations.[1]

Visualization of Reactivity Logic

IEDDA_Mechanism TCO TCO-amine (High Strain Trans-Isomer) TS_Trans Transition State (Low Activation Energy) TCO->TS_Trans + Tetrazine Cis 4-Cyclooctene-1-methaneamine (Low Energy Cis-Isomer) TS_Cis Transition State (High Activation Energy) Cis->TS_Cis + Tetrazine Tetrazine Tetrazine Probe (Diene) Tetrazine->TS_Trans Tetrazine->TS_Cis Product Dihydropyridazine (Stable Conjugate) TS_Trans->Product N2 Release (Irreversible) NoRxn No Reaction (Biological Timescale) TS_Cis->NoRxn Kinetic Barrier

Figure 1: Comparative reaction pathways.[1] TCO overcomes the activation barrier via ring strain relief, whereas the cis-isomer remains inert.

Experimental Protocols

Protocol: Photoisomerization (Synthesis of TCO from Cis-Precursor)

Researchers often purchase 4-Cyclooctene-1-methaneamine (cis) to synthesize their own TCO-amine using flow chemistry.[1] This is cost-effective for high-volume needs.[1]

Materials:

  • 4-Cyclooctene-1-methaneamine (Cis-precursor)[1]

  • Methyl benzoate (Sensitizer)[1]

  • Flow reactor with UV source (254 nm)[1]

  • Silver Nitrate (AgNO3) impregnated silica gel[1]

Methodology:

  • Dissolution: Dissolve 1g of cis-precursor and 1.2 eq of methyl benzoate in diethyl ether/heptane (9:1).

  • Irradiation: Pump the solution through a quartz coil reactor irradiated at 254 nm. The singlet-triplet energy transfer from the sensitizer drives the cis-to-trans isomerization.[1]

  • Equilibrium: The reaction reaches a photostationary state (approx. 40-60% trans).[1]

  • Purification (Crucial Step): Pass the mixture through a column containing AgNO3-impregnated silica.[1]

    • Mechanism:[4] TCO forms a stable complex with Ag+ due to the high strain of the trans bond (relief of strain upon complexation). The cis isomer binds weakly.[1]

  • Elution: Wash the column with ether to remove the cis isomer and sensitizer.[1] Elute the TCO-amine using a solution of aqueous ammonia or ammonium hydroxide (disrupts the Ag-alkene bond).[1]

  • Extraction: Extract into DCM, dry over MgSO4, and concentrate.

Protocol: Antibody Conjugation with TCO-amine

This protocol validates the activity of TCO-amine.[1] If 4-Cyclooctene-1-methaneamine is used here, no labeling will occur.[1]

Materials:

  • Monoclonal Antibody (mAb) in PBS (pH 7.4)[1]

  • TCO-amine (activated as NHS-ester or via crosslinker like SMCC if using amine-to-sulfhydryl)[1]

  • Note: If using pure TCO-amine (free amine), use a homobifunctional crosslinker (e.g., DSG) or convert carboxyls on mAb to NHS esters first. Standard practice uses TCO-NHS, but for TCO-amine, we use EDC/NHS activation.[1]

Workflow:

  • Activation: React TCO-amine with succinic anhydride to generate TCO-COOH, then activate with EDC/NHS to form TCO-NHS ester.[1] (Alternatively, purchase TCO-NHS directly).[1]

  • Conjugation: Add 10-20 molar equivalents of TCO-NHS to the mAb (1-5 mg/mL).

  • Incubation: Incubate at RT for 1 hour or 4°C overnight.

  • Purification: Remove excess TCO using a Zeba Spin Desalting Column (7K MWCO).

  • Validation (The "Click" Test):

    • Take a small aliquot of TCO-mAb.[1]

    • Add 2 eq of Tetrazine-Cy5 (fluorophore).[1]

    • Run SDS-PAGE.[1]

    • Result: Fluorescent band = TCO present.[1] No band = Failed conjugation or inactive cis isomer used.[1]

Troubleshooting & Stability

Isomerization Risks

TCO is thermodynamically unstable.[1] In the presence of thiols (e.g., free cysteine in serum) or transition metals (Copper), TCO can isomerize back to the cis-form (4-Cyclooctene-1-methaneamine).[1]

  • Symptom: Loss of click reactivity over time.

  • Diagnosis: 1H-NMR.[1] The vinylic protons of TCO appear distinctively downfield (approx 5.1-6.0 ppm) and complex compared to the cis protons.[1]

  • Prevention: Store TCO derivatives at -20°C or -80°C. Avoid buffers with high thiol content (DTT, BME) during storage.[1]

Negative Control Design

When reviewing data claiming "specific" TCO labeling, the rigorous control is 4-Cyclooctene-1-methaneamine .[1]

  • Experiment: Perform the exact same conjugation and labeling protocol using the cis-amine.

  • Expected Result: Zero fluorescence/binding.[1] This confirms that the observed signal in the TCO arm is due to bioorthogonal chemistry and not non-specific hydrophobic binding of the cyclooctyl ring.[1]

References

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[1][3][5] Journal of the American Chemical Society.[1] Link[1]

  • Rossin, R., et al. (2010).[1] In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition. Link[1]

  • Darko, A., et al. (2014).[1] Conformationally Strained trans-Cyclooctene Derivatives: Synthesis, Reactivity, and Bioorthogonal Applications. Chemical Science. Link

  • Selvaraj, R., & Fox, J. M. (2013).[1] trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling.[1] Current Opinion in Chemical Biology. Link

  • PubChem. (n.d.).[1][6][7] Compound Summary for CID 86580481, TCO-Amine Hydrochloride.[1][7] National Library of Medicine.[1][7] Link[1][7]

Sources

Exploratory

Technical Assessment: Solubility Profile of 4-Cyclooctene-1-methaneamine

The following technical guide details the solubility profile of 4-Cyclooctene-1-methaneamine , structured for researchers and drug development professionals. Executive Summary 4-Cyclooctene-1-methaneamine (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of 4-Cyclooctene-1-methaneamine , structured for researchers and drug development professionals.

Executive Summary

4-Cyclooctene-1-methaneamine (also known as (4Z)-cyclooct-4-en-1-ylmethanamine) exhibits a solubility profile strictly governed by its protonation state.

  • In Water: The HCl salt is highly soluble (>100 mg/mL), driven by ionic solvation. The Free Base is sparingly soluble (<1 mg/mL predicted) due to the lipophilic cyclooctene ring (LogP ~2.5) dominating the neutral amine.

  • In DMSO: Both forms are soluble, but the Free Base is optimal for high-concentration stock solutions (>100 mM). The HCl salt is soluble in DMSO but may require vortexing or mild warming to disrupt the crystal lattice.

Critical Recommendation: Verify the salt form on your reagent label. For biological assays, prepare Free Base stocks in DMSO or HCl Salt stocks in Water .

Physicochemical Profile

Understanding the competition between the hydrophobic ring and the hydrophilic amine is key to predicting behavior in solution.

PropertyValueTechnical Implication
CAS (HCl Salt) 2138816-85-8Common commercial form; highly stable solid.
CAS (Free Base) 70423-71-1Waxy solid or oil; prone to oxidation/carbonate formation.
Molecular Weight 139.24 g/mol (Base)175.70 g/mol (HCl)Use correct MW for Molar calculations.
LogP (Calc) ~2.5 (Neutral)Moderately lipophilic. Requires organic cosolvent if neutral.
pKa (Amine) ~10.5At pH 7.4, the molecule is >99% protonated (

).
H-Bond Donors 1 (Base) / 3 (Salt)High capacity for water interaction when protonated.

Solubility Analysis: Water vs. DMSO[1][2]

Mechanism of Solvation

The solubility differential is driven by the Hydrophobic Effect vs. Dipole-Dipole Interactions .

  • Water (Dielectric

    
    ): 
    
    • Free Base:[1] The water network must organize around the hydrophobic cyclooctene ring (entropic penalty). The neutral amine cannot compensate for this energy cost. Result: Insoluble.

    • HCl Salt: The lattice energy is overcome by the high hydration enthalpy of the chloride ion and the ammonium cation. Result: Highly Soluble.

  • DMSO (Dielectric

    
    ): 
    
    • Free Base:[1] DMSO acts as an amphiphilic solvent. Its methyl groups interact with the cyclooctene ring (van der Waals), while the sulfoxide oxygen accepts H-bonds from the amine. Result: Highly Soluble.

    • HCl Salt: Soluble, but less thermodynamically favorable than in water due to DMSO's poorer anion solvation (chloride).

Comparative Solubility Data
Solvent SystemFormSolubility LimitStabilityApplication
Pure Water (pH 7.0) HCl Salt> 100 mg/mL HighAqueous buffers, direct injection.
Pure Water (pH 7.0) Free Base< 1 mg/mL LowNot recommended; requires pH adjustment.
DMSO (Anhydrous) Free Base> 100 mM HighStandard stock solution for screening.
DMSO (Anhydrous) HCl Salt~ 50 mM ModerateUsable, but water is preferred for higher conc.
PBS (pH 7.4) Free Base< 5 mM LowRisk of "crashing out" upon dilution from DMSO.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Standardizing the solubilization process minimizes variability in biological assays.

Step 1: Identification Check the vial. Is it the oily free base or the white crystalline solid (HCl salt)?

Step 2: Solvent Selection

  • If HCl Salt: Add Sterile Water or 0.1 M HCl .

    • Why? Water maximizes solubility. Mild acid prevents any risk of deprotonation and precipitation.

  • If Free Base: Add Anhydrous DMSO .

    • Why? DMSO ensures complete dissolution of the lipophilic ring.

Step 3: Dissolution Procedure

  • Weigh

    
     mg of compound.
    
  • Calculate volume

    
     required for 100 mM:
    
    
    
    
  • Add 70% of calculated solvent volume.

  • Vortex vigorously for 30 seconds.

    • Troubleshooting: If HCl salt in DMSO does not dissolve, sonicate at 40°C for 10 mins.

  • Add remaining solvent to reach final volume.

Protocol B: Kinetic Solubility Assay (Workflow)

Use this workflow to determine the precise solubility limit in your specific assay buffer.

SolubilityWorkflow Start Start: 10 mM DMSO Stock Dilution Step 1: Serial Dilution in DMSO (10 mM -> 0.1 mM) Start->Dilution Transfer Step 2: Transfer to Aqueous Buffer (e.g., PBS pH 7.4, 1% DMSO final) Dilution->Transfer 1:100 Dilution Incubate Step 3: Incubate 2-4 hrs @ 25°C (Shake @ 500 rpm) Transfer->Incubate Filter Step 4: Filtration / Centrifugation (Remove precipitate) Incubate->Filter Analysis Step 5: HPLC-UV or LC-MS Quant (Compare to Standard) Filter->Analysis Result Calculate Kinetic Solubility Analysis->Result

Figure 1: Kinetic solubility workflow to determine the "crash point" of the compound when diluted from DMSO into aqueous media.

Implications for Drug Development

The "Salt Trap" in Screening

Many libraries supply amines as HCl salts. If you dissolve the HCl salt in DMSO, you introduce chloride ions. While usually benign, high chloride concentrations can affect certain metalloenzymes or ion channels.

  • Best Practice: If using the salt, dissolve in water/buffer if possible. If DMSO is mandatory (e.g., for automation), ensure the final chloride concentration in the well is negligible.

Isomer Awareness (Cis vs. Trans)

The CAS 2138816-85-8 refers to the (4Z) or cis-isomer.

  • Warning: If you are using Trans-Cyclooctene (TCO) derivatives for bio-orthogonal chemistry (e.g., Tetrazine ligation), these are significantly more reactive and often less stable in water over long periods due to isomerization or oxidation. TCO derivatives should strictly be stored in DMSO at -20°C.

pH-Dependent Membrane Permeability

While the protonated form (dominant at pH 7.4) is soluble, it is less membrane-permeable than the neutral free base.

  • Assay Note: For cell-based assays, the compound must deprotonate transiently to cross the membrane. The calculated LogP of 2.5 suggests good permeability if the neutral species is present. However, at pH 7.4 (pKa ~10.5), the fraction of neutral species is low (

    
    ). High concentrations (e.g., >50 
    
    
    
    M) may be required to drive intracellular efficacy.

References

  • Source for solubility d
  • Gaylord Chemical . (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved February 4, 2026, from [Link]

    • Authoritative source for general DMSO solvent properties and amine solubility.
  • National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 55288723, 4-Cyclooctene-1-methaneamine. Retrieved February 4, 2026, from [Link]

    • Source for calculated physicochemical properties (LogP, Structure).[3]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

    • Reference for the mechanics of salt vs. free base solubility.

Sources

Foundational

A Senior Application Scientist's Guide to Safety Data Sheet (SDS) Development for Novel Aminomethyl Cyclooctene Derivatives

For Researchers, Scientists, and Drug Development Professionals Preamble: Beyond Compliance, Towards a Culture of Safety In the fast-paced environment of drug discovery and chemical research, the synthesis of novel molec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond Compliance, Towards a Culture of Safety

In the fast-paced environment of drug discovery and chemical research, the synthesis of novel molecular entities is a daily occurrence. Aminomethyl cyclooctene derivatives represent a promising class of compounds, valued for their unique conformational properties which make them attractive scaffolds in medicinal chemistry. However, with great innovation comes the profound responsibility of ensuring the safety of the researchers who handle these new materials.

This guide moves beyond the rigid, compliance-driven format of a standard Safety Data Sheet (SDS). Instead, it provides a comprehensive framework for the logical and scientific development of an SDS for a class of novel compounds like aminomethyl cyclooctene derivatives. As a Senior Application Scientist, my objective is to explain the causality behind each step—why certain tests are chosen, how data is interpreted, and how this information translates into safe, validated laboratory practices. The goal is not just to write a document, but to build a self-validating system of safety assessment from the ground up.

The Regulatory Cornerstone: Understanding the Global Harmonized System (GHS)

Before any laboratory work commences, it is crucial to understand the regulatory landscape. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the international framework for hazard communication.[1][2][3] The GHS mandates a specific 16-section SDS format, ensuring consistency and ease of understanding across borders.[4][5][6] Regulatory bodies such as the Occupational Safety and Health Administration (OSHA) in the United States and the European Chemicals Agency (ECHA) have aligned their requirements with the GHS.[4][5][7][8]

This guide is structured to generate the critical data needed to populate these sections authoritatively. An SDS is not merely a form to be filled; it is the culmination of a rigorous scientific investigation into a compound's inherent properties and potential hazards.

The Initial Approach: Predictive Hazard Assessment for Novel Derivatives

For a newly synthesized aminomethyl cyclooctene derivative, empirical toxicological data is nonexistent. The first step, therefore, is predictive modeling. Quantitative Structure-Activity Relationship (QSAR) models are powerful in silico tools that predict the toxicity of a chemical based on its molecular structure.[9][10]

Causality: By comparing the novel structure to databases of compounds with known toxicological profiles, QSAR can provide initial estimates for endpoints like mutagenicity, carcinogenicity, skin sensitization, and aquatic toxicity.[9][11] For example, the presence of specific functional groups or structural motifs associated with explosive properties can be flagged for further investigation.[12] This predictive step is crucial for risk prioritization. It allows us to anticipate potential hazards and design a targeted, efficient experimental testing strategy, thereby adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Various software tools, such as the OECD QSAR Toolbox and the U.S. EPA's Toxicity Estimation Software Tool (TEST), can be employed for this purpose.[10][13][14] The output of these models provides the preliminary data required for Section 2 (Hazard Identification) and Section 11 (Toxicological Information) of the SDS, albeit clearly noted as predicted data pending experimental verification.

Experimental Validation I: Physicochemical Characterization

The foundation of any robust SDS is accurate physicochemical data.[15][16] These properties govern how a chemical behaves under various conditions and are essential for determining appropriate handling, storage, and emergency procedures.[17][18] More than 90% of the information on an SDS is derived from these properties.[17]

The following table outlines the minimum required properties for Section 9 of an SDS and the rationale for their importance.[18][19]

PropertyImportance & RationaleTypical Method
Physical State Determines potential exposure routes (e.g., solid dust inhalation vs. liquid splash).Visual Observation at 20°C, 101.3 kPa
Color & Odor Acts as a simple, immediate indicator of presence or release.Organoleptic Evaluation
Melting/Freezing Point Defines the temperature at which a phase change from solid to liquid occurs, impacting storage conditions.OECD TG 102
Boiling Point Indicates the temperature at which the liquid becomes a vapor, crucial for assessing inhalation hazards.OECD TG 103
Flammability Essential for fire prevention and defining storage requirements (e.g., use of flammable storage cabinets).OECD TG 117
Flash Point The lowest temperature at which vapors will ignite with an ignition source. A key fire hazard indicator.OECD TG 129
Vapor Pressure Measures the tendency of a substance to evaporate. Higher vapor pressure indicates a greater inhalation risk.OECD TG 104
Water Solubility Determines environmental fate, how spills should be cleaned, and potential for aqueous exposure.OECD TG 105
Partition Coefficient (n-octanol/water) Indicates a substance's potential to bioaccumulate in organisms.OECD TG 117
Auto-ignition Temperature The temperature at which a substance will ignite without an external ignition source.ASTM E659
pH Relevant for aqueous solutions; indicates corrosive potential to skin, eyes, and metals.OECD TG 122

Experimental Validation II: Toxicological Profile Determination

With physicochemical properties established, the next phase is to determine the health hazards through a tiered, evidence-based approach. Modern toxicology prioritizes in vitro (non-animal) methods wherever validated alternatives exist.[20]

G

A. Skin Corrosion/Irritation

Causality: The primary route of occupational exposure for a research chemist is often dermal. Determining if a compound can cause reversible (irritation) or irreversible (corrosion) skin damage is paramount.[21]

Protocol: The OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) is the gold standard replacement for animal testing.[22][23][24][25]

  • Methodology:

    • A Reconstructed Human Epidermis (RhE) tissue model, which mimics the properties of human skin, is used.[22][24][25]

    • The test chemical (e.g., a specific aminomethyl cyclooctene derivative) is applied topically to the tissue surface.

    • After a defined exposure period (e.g., 60 minutes), the chemical is rinsed off, and the tissue is incubated for 42 hours.

    • Cell viability is then measured by the enzymatic conversion of the vital dye MTT into a blue formazan salt. The amount of formazan produced is measured spectrophotometrically.

    • Self-Validation: The protocol includes a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) to ensure the tissue model is responding appropriately.

  • Interpretation: If the mean cell viability is reduced below 50% relative to the negative control, the compound is classified as a skin irritant (GHS Category 2).[23]

B. Genotoxicity (Mutagenicity)

Causality: It is critical to determine if a compound can induce genetic mutations, as this is often linked to carcinogenicity. The Bacterial Reverse Mutation Test, or Ames Test, is the most widely used initial screen for mutagenic potential.[26]

Protocol: The OECD Test Guideline 471 (Bacterial Reverse Mutation Test) is the standard method.[27]

  • Methodology:

    • Amino acid-requiring strains of Salmonella typhimurium and Escherichia coli with known mutations are used.

    • The bacteria are exposed to the test chemical at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver, to simulate mammalian metabolism).

    • The bacteria are then plated on a minimal agar medium lacking the required amino acid.

    • Self-Validation: Only bacteria that undergo a reverse mutation can synthesize the amino acid and form colonies. A significant, dose-dependent increase in the number of revertant colonies compared to a solvent control indicates a mutagenic effect.[28] Strain-specific positive controls are included to validate the assay.

  • Interpretation: A positive Ames test is a strong indicator of mutagenic potential and triggers classification as a mutagen (GHS Category 1 or 2), warranting extreme handling precautions.

G start Is the substance a novel aminomethyl cyclooctene derivative? ames Perform OECD 471 (Ames Test) start->ames result Dose-responsive increase in revertant colonies? ames->result mutagen Classify as Potential Mutagen (GHS Category 1/2). Implement stringent controls. result->mutagen Yes non_mutagen Classify as Not Mutagenic (per this assay). Proceed to next endpoint. result->non_mutagen No

Synthesizing Data into Safe Handling Practices

The data generated from predictive modeling and experimental testing provides the authoritative grounding for the remaining, and most practical, sections of the SDS.

  • Section 7: Handling and Storage: This is a direct translation of the scientific findings.

    • Handling: Based on the skin irritation results, specify required Personal Protective Equipment (PPE) like nitrile gloves and lab coats. If the Ames test is positive, recommend enhanced PPE, such as double-gloving, and handling within a certified chemical fume hood to minimize exposure.[29]

    • Storage: Based on flammability and reactivity data, specify storage in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.[30][31] Chemicals should be stored below eye level and in appropriate secondary containment.[30][32]

  • Section 8: Exposure Controls/Personal Protection: Detail specific exposure limits (if available, though unlikely for novel compounds) and engineered controls (e.g., fume hoods). Specify the type of PPE required for each potential handling scenario.

  • Section 4: First-Aid Measures: The skin/eye irritation data directly informs first-aid procedures for accidental exposure, such as flushing affected areas with water for a specified duration.

Conclusion: The SDS as a Living Document

For novel substances like aminomethyl cyclooctene derivatives, the Safety Data Sheet is not a static, one-time document. It is a living guide that must be updated as new information becomes available. The framework presented here—combining predictive modeling with targeted, validated in vitro testing—provides a scientifically sound, ethically responsible, and efficient pathway to generating the foundational safety data required to protect researchers. This approach ensures that the SDS is not just a regulatory requirement, but a core component of a robust and trustworthy laboratory safety culture. The ultimate responsibility lies in ensuring that this critical information is readily accessible to all personnel who may handle these compounds.[33][34]

References

  • OSHA Safety Data Sheet Requirements: A Comprehensive Guide for USA Businesses. (2024). Vertex AI Search.
  • OSHA Safety Data Sheets: A Vital Component of Workplace Safety. (2024). Compliancy Group.
  • ANNEX 4 GUIDANCE ON THE PREPARATION OF SAFETY D
  • GHS Classific
  • Guidance on the compilation of safety d
  • Updates on New Chemical Requirements for REACH Compliance.APA Engineering.
  • Safety D
  • Preparation of safety data sheets for hazardous chemicals - Code of practice.SafeWork NSW.
  • OSHA Compliance: Examining the Foundational Role of Safety D
  • Safety Data Sheets | Free SDS D
  • Hazard Communication Standard – SDS Physical and Chemical Properties.
  • Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph D
  • Hazard Communication Standard: Safety D
  • Chemical Storage.Environment, Health & Safety - University of Wisconsin–Madison.
  • REACH guidance documents.ECHA - European Union.
  • Guidelines for the Testing of Chemicals.OECD.
  • OECD Test Guideline 425.
  • Guidance on requirements for substances in articles.ECHA.
  • GHS Hazard Classification: Everything You Need to Know. (2014). ERA Environmental.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471).NIB.
  • Toxicity Estimation Software Tool (TEST). (2025). US EPA.
  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013). OECD.
  • Chemical Risk Assessment: Physicochemical Properties. (2016). ChemSafetyPro.COM.
  • Chemical Handling and Storage.
  • Section 9: Physical and Chemical Properties.OSHA.
  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS).UNECE.
  • In Vitro Toxicology Models.Charles River.
  • Ames Mutagenicity Testing (OECD 471).CPT Labs.
  • QSAR Toolbox.OECD.
  • Skin Irrit
  • Ensuring the safe handling of chemicals. (2022).
  • What Physical Properties Drive Hazard Classific
  • Updates to OECD in vitro and in chemico test guidelines. (2021). 3Rs-Centre.
  • The Ames Test or Bacterial Reverse Mut
  • New guidelines on restrictions and hazardous substances. (2025). TEAM mastery.
  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.
  • GHS Classification Criteria in A Single Page. (2016). ChemSafetyPro.COM.
  • Skin irrit
  • 26: QSAR Toolbox: Generate a report
  • Section 9 of the Safety Data Sheet – Physical and chemical properties. (2025).
  • Chemical Hazard Classification (GHS).Division of Research Safety - University of Illinois.
  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirm
  • Introduction to ECHA's guidance on new CLP hazard classes. (2024). YouTube.
  • Handling and Storing Chemicals.Lab Manager.
  • Skin Irritation Test (SIT) OECD TG 439.
  • OECD 471: Ames Test.Gentronix.
  • OECD 439: In Vitro Skin Irritation (RHE Test Method). (2024). Nucro-Technics.
  • OECD Releases 2025 Test Guideline Programme Upd
  • Proper Handling and Storage of Chemicals. (2016).

Sources

Exploratory

Commercial Sourcing &amp; Technical Validation: 4-Cyclooctene-1-methaneamine

This technical guide details the sourcing, quality assurance, and handling of 4-Cyclooctene-1-methaneamine (specifically the (Z)-isomer hydrochloride salt), a critical scaffold in bioorthogonal chemistry and medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the sourcing, quality assurance, and handling of 4-Cyclooctene-1-methaneamine (specifically the (Z)-isomer hydrochloride salt), a critical scaffold in bioorthogonal chemistry and medicinal chemistry.

Part 1: Executive Technical Summary[1]

4-Cyclooctene-1-methaneamine (systematically [(4Z)-cyclooct-4-en-1-yl]methanamine ) is a specialized aliphatic amine building block.[1] Its primary value lies in its cyclooctene core , which serves as the precursor for trans-cyclooctene (TCO) derivatives used in tetrazine ligation (the fastest known bioorthogonal "click" reaction).

High-purity sourcing is non-trivial because the commercial market is fragmented between catalog houses and custom synthesis providers.[1] The molecule is typically supplied as the Hydrochloride (HCl) salt to prevent oxidation and improve shelf stability.[1]

Core Chemical Identity
ParameterSpecification
IUPAC Name [(4Z)-Cyclooct-4-en-1-yl]methanamine hydrochloride
Common Name 4-Cyclooctene-1-methylamine HCl
CAS Number 2138816-85-8 (HCl Salt)
Molecular Formula C₉H₁₈ClN (Salt) / C₉H₁₇N (Free Base)
Molecular Weight 175.70 g/mol (HCl Salt)
Target Purity ≥97.0% (HPLC/GC)
Key Impurity Saturated cyclooctanemethanamine (hydrogenation over-run)

Part 2: Commercial Supplier Landscape[4][5]

The supply chain for this molecule is tiered.[1] "High-purity" (>97%) is generally available only from specialized fine chemical suppliers, while bulk quantities often require lead times from CROs in Asia.[1]

Tier 1: Validated Catalog Suppliers (Immediate Availability)

These suppliers offer Certificate of Analysis (CoA) documentation and verified purity.[1]

SupplierCatalog No.GradePack SizeRegion
ChemScene CS-0310800≥97% (NMR)100mg - 1gUSA/Global
Fluorochem 2138816-85-895-98%250mg - 5gUK/EU
Sigma-Aldrich (Via Fluorochem)ReagentCustomGlobal
BOC Sciences 2138816-85-8≥95%1g - 10gUSA
Tier 2: Custom Synthesis & Bulk (Lead Time Required)

For scale-up (>50g), these sources are cost-effective but require rigorous internal QC (see Part 3).[1]

  • Arctom Scientific: Specializes in cyclooctene derivatives; good for bulk inquiries.[1]

Part 3: Quality Assurance & Validation Protocol

Trusting a label is insufficient for drug development.[1] The following "Self-Validating System" ensures the material meets the rigorous demands of downstream chemistry (e.g., TCO synthesis or linker attachment).

The "Self-Validating" Analytical Workflow

The primary risk with this scaffold is double-bond isomerization or saturation .[1] The protocol below detects these specific failures.

QC_Workflow Sample Incoming Sample (CAS 2138816-85-8) HNMR 1H NMR (DMSO-d6) Check Olefin Region Sample->HNMR Step 1: Identity LCMS LC-MS (ESI+) Confirm Mass [M+H]+ 140.1 Sample->LCMS Step 2: Purity Result_Pass PASS: Olefin 5.6ppm present Single Peak HNMR->Result_Pass Integral 2H @ 5.5-5.7ppm Result_Fail FAIL: Saturated (No olefin) or Isomer Mix HNMR->Result_Fail Missing Olefin Signal LCMS->Result_Pass >97% Area

Figure 1: Incoming Quality Control (IQC) Decision Tree.

Detailed Analytical Protocols
Protocol A: 1H NMR Identity Check

The cis-alkene protons are the diagnostic handle.[1]

  • Solvent: DMSO-d6 or CDCl3.[1]

  • Key Signals:

    • δ 5.50 – 5.70 ppm (m, 2H): Vinyl protons (-CH=CH-).[1] Absence indicates the saturated impurity.

    • δ 2.60 – 2.80 ppm (d/m, 2H): Methylene protons adjacent to amine (-CH₂-NH₂).[1]

    • Integration Ratio: Vinyl (2H) : Amine-CH₂ (2H) must be 1:1 .[1]

Protocol B: HPLC Purity (Derivatization Method)

Since the aliphatic amine has weak UV absorbance, standard UV-HPLC is unreliable.[1]

  • Method: Pre-column derivatization with Fmoc-Cl or OPA (o-Phthalaldehyde).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: ACN/Water (0.1% TFA).[1]

  • Detection: UV 254 nm (Fmoc derivative).[1]

  • Acceptance Criteria: Main peak >97%.

Part 4: Synthesis Logic & Impurity Profile

Understanding how the supplier makes the molecule allows you to predict (and test for) specific impurities.[1]

Mechanistic Pathway & Risks

The commercial route typically involves the reduction of 4-cyclooctene-1-carbonitrile or 4-cyclooctene-1-carboxamide .[1]

Synthesis_Logic Start 1,5-Cyclooctadiene (Starting Material) Inter 4-Cyclooctene-1-carbonitrile Start->Inter Selective Functionalization Reduct Reduction Step (LiAlH4 or Borane) Inter->Reduct Impurity2 Impurity B: Unreacted Nitrile Inter->Impurity2 Incomplete Rxn Product 4-Cyclooctene-1-methaneamine (Target) Reduct->Product Selective C=N Reduction Impurity1 Impurity A: Cyclooctanemethanamine (Over-reduction) Reduct->Impurity1 C=C Hydrogenation (Side Rxn)

Figure 2: Synthesis pathway highlighting critical impurity origins.

  • Impurity A (Over-reduction): If the reducing agent attacks the C=C bond, you get the saturated cyclooctane. This is chemically inert in TCO synthesis but affects stoichiometry.[1]

  • Impurity B (Nitrile): Toxic and reactive.[1] Detectable by IR (strong peak ~2250 cm⁻¹).[1]

Part 5: Handling & Stability

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator at -20°C .

  • Free Basing: If the free amine is required (e.g., for acylation), generate it in situ using DIPEA or Et3N.[1] Do not store the free base; it readily absorbs CO₂ from the air to form carbamates.[1]

  • Oxidation: The alkene is stable to air, but prolonged exposure to light can induce slow photoisomerization (Z to E) or polymerization.[1] Store in amber vials.

References

  • ChemScene Product Data. Cyclooct-4-en-1-ylmethanamine hydrochloride Specifications.Link[2]

  • PubChem Compound Summary. CID 13366-81-9 (Related Alcohol Precursor).[1]Link

  • Fox, J. M., et al. (2014).[1] Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation.[1][3] Chemical Science.[1] (Contextual grounding for TCO applications). Link

  • Sigma-Aldrich. Cyclooct-4-en-1-ylmethanamine hydrochloride Product Page.[1]Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Conjugating 4-Cyclooctene-1-methaneamine to NHS Esters

Introduction & Scientific Rationale The conjugation of 4-Cyclooctene-1-methaneamine (specifically the trans-isomer, TCO-amine) to N-hydroxysuccinimide (NHS) esters is a foundational step in creating "click-ready" biomole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The conjugation of 4-Cyclooctene-1-methaneamine (specifically the trans-isomer, TCO-amine) to N-hydroxysuccinimide (NHS) esters is a foundational step in creating "click-ready" biomolecules. This reaction installs a TCO handle onto a target molecule (protein, peptide, or fluorophore), enabling it to participate in the Inverse Electron-Demand Diels-Alder (IEDDA) reaction with Tetrazines.

The IEDDA reaction between TCO and Tetrazine is the fastest bioorthogonal reaction known (


 up to 

), vastly outperforming copper-free click chemistry (DBCO/Azide). Therefore, the integrity of the TCO-amine conjugation step is critical. A failed conjugation here compromises the subsequent click reaction.
The Chemistry: Nucleophilic Acyl Substitution

The reaction relies on the nucleophilic attack of the primary amine group of TCO-amine onto the carbonyl carbon of the NHS ester. This releases N-hydroxysuccinimide (NHS) as a byproduct and forms a stable amide bond.[1]

Key Challenges:

  • Hydrolysis Competition: Water competes with the amine for the NHS ester. High pH accelerates both conjugation and hydrolysis.

  • TCO Stability: While trans-cyclooctene is stable in most buffers, it is a strained ring system. Isomerization to the inactive cis-form can be catalyzed by thiols or transition metals, though this is rare in standard conjugation conditions.

  • Buffer Interference: Primary amine-containing buffers (Tris, Glycine) will irreversibly react with the NHS ester, quenching the reaction.[1]

Critical Parameters & Experimental Design

Buffer Selection (The "No-Amine" Rule)

You must use an amine-free buffer.

  • Recommended: Phosphate Buffered Saline (PBS), Sodium Bicarbonate, HEPES, or Borate.

  • Forbidden: Tris, Glycine, Ethanolamine.

pH Optimization (The "Goldilocks" Zone)
  • Target pH: 7.5 – 8.5

  • Why? The amine on TCO must be deprotonated (uncharged,

    
    ) to act as a nucleophile. The pKa of a primary alkyl amine is typically ~10. At pH 7.0, most amines are protonated (
    
    
    
    ) and unreactive. Raising pH to 8.0-8.5 increases the fraction of reactive amine without causing rapid hydrolysis of the NHS ester (half-life of NHS ester is ~1 hour at pH 8.0, but only minutes at pH 9.0).
Solvent & Solubility

NHS esters are hydrophobic and prone to moisture degradation. They must be dissolved in anhydrous organic solvent (DMSO or DMF) immediately before use.[2] The final reaction mixture should keep organic solvent concentration


 if the target is a protein to avoid denaturation.

Materials & Reagents

ComponentSpecificationStorage
TCO-Amine trans-Cyclooct-4-en-1-ylmethanamine (HCl salt or free base)-20°C, Desiccated, Dark
NHS-Target The molecule to be labeled (e.g., NHS-PEG4-Biotin, NHS-Fluorophore)-20°C, Desiccated
Reaction Buffer 100 mM Sodium Bicarbonate (pH 8.3) OR 1x PBS (pH 7.4)4°C
Solvent Anhydrous DMSO (Dimethyl sulfoxide) or DMFRT, Dry
Quenching Buffer 1 M Tris-HCl (pH 8.0) or 1 M GlycineRT
Desalting Column PD-10, Zeba Spin, or dialysis cassette (MWCO appropriate for target)4°C

Detailed Protocol

Phase 1: Preparation
  • Equilibration: Allow the TCO-amine and NHS-ester vials to equilibrate to room temperature before opening. Note: Opening cold vials introduces condensation, which hydrolyzes NHS esters.

  • Buffer Prep: Prepare 100 mM Sodium Bicarbonate buffer, pH 8.3. Verify pH carefully.[3]

  • TCO-Amine Stock: Dissolve TCO-amine in the Reaction Buffer (or DMSO if solubility is an issue, but usually TCO-amine is water soluble).

    • Concentration: Target 10 mg/mL or 50-100 mM.

Phase 2: Conjugation Reaction

Scenario: Labeling a target molecule (R-NHS) with TCO-Amine.

  • Dissolve NHS-Target: Dissolve the NHS-ester containing molecule in anhydrous DMSO.[4]

    • Concentration: High concentration is better (e.g., 10-50 mM) to drive kinetics.

  • Mix Reactants:

    • Stoichiometry:

      • If Target is a Protein/Polymer: Add 10-20 molar equivalents of TCO-amine per NHS group.

      • If Target is a Small Molecule (1:1): Use 1.2 - 1.5 molar equivalents of TCO-amine to ensure complete consumption of the NHS ester.

    • Order of Addition: Add the NHS-Target (in DMSO) to the TCO-Amine solution (in Buffer) dropwise while vortexing gently.

    • Volume Ratio: Ensure DMSO constitutes

      
       of the final volume if protein stability is a concern. For small molecules, up to 50% DMSO is acceptable.
      
  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 1 to 2 hours .

    • Optional: Incubate overnight at 4°C if the target is temperature-sensitive.

    • Agitation: Gentle rocking or rotation.[4] Do not vortex vigorously if protein is present.

Phase 3: Quenching (Stopping the Reaction)[1]
  • Add Quenching Buffer (1 M Tris, pH 8.0) to a final concentration of 50-100 mM.[5]

  • Incubate for 15 minutes at RT.

    • Mechanism:[1][4][6] The primary amine in Tris reacts with any remaining NHS ester, preventing it from reacting non-specifically later.

Phase 4: Purification

Choose the method based on the molecular weight (MW) of your Target-TCO conjugate.

  • For Proteins/Antibodies (MW > 10 kDa):

    • Use Size Exclusion Chromatography (Desalting Columns) (e.g., Zeba Spin, PD-10).

    • Equilibrate column with storage buffer (e.g., PBS).

    • Load reaction mix and elute. Small molecules (excess TCO-amine, NHS byproduct, Tris-NHS) will be trapped in the column; the TCO-Protein flows through.

  • For Small Molecules / Peptides:

    • Use Reverse-Phase HPLC (C18 column).

    • Gradient: Water/Acetonitrile + 0.1% TFA.

    • Note: TCO is hydrophobic; the conjugate will likely elute later than the unconjugated amine.

Visualization of Workflow

TCO_Conjugation Start Start: Equilibrate Reagents Solubilize Solubilize NHS-Target (Anhydrous DMSO) Start->Solubilize Buffer Prepare TCO-Amine (Bicarbonate pH 8.3) Start->Buffer Mix Reaction: Nucleophilic Attack Solubilize->Mix Add dropwise Buffer->Mix Incubate Incubate 1-2 hrs @ RT Mix->Incubate Quench Quench (Add Tris Buffer) Incubate->Quench Decision Target MW? Quench->Decision SEC Purification: Desalting Column (Proteins) Decision->SEC > 10 kDa HPLC Purification: HPLC (C18) (Small Molecules) Decision->HPLC < 10 kDa QC QC: Tetrazine Titration & Mass Spec SEC->QC HPLC->QC

Caption: Workflow for conjugating TCO-amine to NHS esters, including critical decision points for purification based on molecular weight.

Quality Control (Self-Validating the System)

Do not assume the reaction worked. Verify it.

HABA Assay (Negative Control)

The HABA assay measures accessible Biotin. It is not useful here unless you are conjugating Biotin. Ignore standard biotinylation QC methods.

Tetrazine Titration (Functional Assay)

This is the gold standard for TCO conjugates.

  • Take a small aliquot of your purified TCO-conjugate.

  • Add a known concentration of a Tetrazine-Dye (e.g., Tetrazine-Cy5).

  • Measure the decrease in Tetrazine absorbance (520-550 nm specific to the tetrazine core) or the appearance of fluorescence (if using a fluorogenic probe).

  • Instant color change or fluorescence indicates active TCO is present.

Mass Spectrometry (ESI-MS)

For small molecule/peptide conjugates, ESI-MS is definitive.

  • Expected Mass Shift: Calculate the mass of the TCO-amide adduct.

  • Look for the loss of the NHS leaving group (MW ~115 Da) and addition of TCO-amine (MW ~139 Da for the amine part, net change depends on the linker).

Troubleshooting Guide

IssueProbable CauseSolution
Low Conjugation Yield Hydrolysis of NHS esterEnsure DMSO is anhydrous. Use fresh buffer. Check pH is < 8.[1][2][5][7]5.
Precipitation Target is hydrophobicReduce protein concentration. Add DMSO up to 20% (if tolerated).
No "Click" Reactivity TCO IsomerizationTCO converted to cis-isomer. Avoid light. Ensure no thiols (DTT/BME) were present during storage.
Fishy Smell DMF degradationOld DMF breaks down into dimethylamine, which reacts with NHS.[3] Use fresh, high-quality DMF.

References

  • Devaraj, N. K., Upadhyay, R., Haun, J. B., Hilderbrand, S. A., & Weissleder, R. (2009). Fast and Sensitive Pre-Targeted Labeling of Cancer Cells through a Tetrazine/trans-Cyclooctene Cycloaddition.[5] Angewandte Chemie International Edition, 48(38), 7013–7016. Link

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[5] Journal of the American Chemical Society, 130(41), 13518–13519. Link

  • Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry. Thermo Fisher Scientific Technical Guide. Link

  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe Protocols. Link

Sources

Application

Application Note: Optimized Conditions for Inverse Electron-Demand Diels-Alder (IEDDA) Bioorthogonal Ligation

Abstract & Scope This Application Note provides a rigorous technical framework for executing Inverse Electron-Demand Diels-Alder (IEDDA) reactions, specifically focusing on the high-velocity ligation between 1,2,4,5-tetr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a rigorous technical framework for executing Inverse Electron-Demand Diels-Alder (IEDDA) reactions, specifically focusing on the high-velocity ligation between 1,2,4,5-tetrazines and trans-cyclooctene (TCO) derivatives. Unlike copper-catalyzed click chemistry, IEDDA is catalyst-free, biocompatible, and proceeds with exceptionally fast second-order rate constants (


 to 

). This guide details the mechanistic underpinnings, critical reaction parameters (solvent effects, pH stability), and a validated protocol for protein bioconjugation, ensuring reproducibility in drug discovery and chemical biology workflows.

Scientific Foundation: Mechanism & Kinetics

The Mechanistic Pathway

The IEDDA reaction is a cascade process. The initial step is a [4+2] cycloaddition between an electron-deficient diene (tetrazine) and a strained, electron-rich dienophile (TCO).[1] This forms a highly strained bicyclic intermediate which spontaneously undergoes a retro-Diels-Alder reaction, releasing nitrogen gas (


) to yield a stable 4,5-dihydropyridazine adduct.

This mechanism is distinct from "normal" Diels-Alder reactions because the dominant orbital interaction occurs between the LUMO of the diene (tetrazine) and the HOMO of the dienophile (TCO). Lowering the tetrazine LUMO (via electron-withdrawing groups) or raising the TCO HOMO (via ring strain) accelerates the reaction.

Reaction Pathway Diagram

IEDDA_Mechanism Tetrazine Tetrazine (Electron-Deficient Diene) Intermediate Bicyclic Intermediate (Highly Strained) Tetrazine->Intermediate [4+2] Cycloaddition LUMO(Tz)-HOMO(TCO) TCO Trans-Cyclooctene (Strained Dienophile) TCO->Intermediate [4+2] Cycloaddition LUMO(Tz)-HOMO(TCO) N2 N2 Gas (Irreversible Loss) Intermediate->N2 Byproduct Product 4,5-Dihydropyridazine (Stable Adduct) Intermediate->Product Retro-Diels-Alder Tautomer Pyridazine (Oxidation Product) Product->Tautomer Optional Oxidation

Figure 1: The IEDDA cascade. The irreversible release of


 drives the equilibrium forward, ensuring high conversion rates.

Strategic Reagent Selection

The choice of Tetrazine and TCO derivatives dictates the balance between reactivity (speed) and stability (shelf-life/metabolic persistence).

Comparative Reactivity Data

The following table summarizes the second-order rate constants (


) for common pairs in aqueous conditions. Note the dramatic acceleration provided by TCO compared to Norbornene.
Diene (Tetrazine)DienophileApprox.[2][3][4]

(

)
StabilityPrimary Application
Bis-pyridyl Tetrazine TCO (rel-1)> 30,000ModerateLive-cell imaging, low-concentration targets
Methyl-Tetrazine TCO (rel-1)~ 500 - 2,000HighProtein labeling, storage-stable ADCs
H-Tetrazine TCO (rel-1)~ 10,000LowRapid screening (prone to hydrolysis)
Methyl-Tetrazine Norbornene~ 1 - 2Very HighDual-labeling (orthogonal to TCO/Tz)
Methyl-Tetrazine Cyclooctyne (SCO)~ 0.1 - 1HighNot recommended (slow)
Critical Design Considerations
  • The "Water Effect": IEDDA reactions are significantly faster in water than in organic solvents (e.g., MeOH or DMSO). The hydrophobic effect forces the non-polar reagents together, and hydrogen bonding stabilizes the transition state. Always perform the final coupling in an aqueous buffer.

  • TCO Isomerization: TCO is thermodynamically unstable and can isomerize to the unreactive cis-cyclooctene in the presence of thiols or copper. For intracellular applications, use "hydrophilic" TCOs with steric shielding to prevent isomerization.

Master Protocol: Protein-Protein Conjugation

Objective: To conjugate a Tetrazine-functionalized Antibody (Ab-Tz) with a TCO-modified Enzyme (Enz-TCO).

Reagents & Buffers
  • Labeling Buffer: 1x PBS (Phosphate Buffered Saline), pH 7.4. Note: Avoid Tris buffers if using NHS-ester chemistry upstream, but Tris is compatible with the IEDDA step itself.

  • Stock Solvents: Anhydrous DMSO (Dimethyl sulfoxide).

  • Quenching Agent: 3,6-diphenyl-s-tetrazine (excess free tetrazine) or excess TCO-acid.

Workflow Diagram

Protocol_Workflow Step1 Step 1: Functionalization (NHS-Tz + Protein A) & (NHS-TCO + Protein B) Step2 Step 2: Purification (Remove excess small molecules via Zeba Spin/Dialysis) Step1->Step2 30-60 min @ RT Step3 Step 3: IEDDA Coupling (Mix A-Tz + B-TCO at 1:1 to 1:2 ratio) Step2->Step3 Desalting complete Step4 Step 4: Visual QC (Pink -> Colorless shift) Step3->Step4 Immediate (Seconds to Mins) Step5 Step 5: Analysis (SDS-PAGE / Mass Spec) Step4->Step5

Figure 2: Step-by-step workflow for heterogeneous protein conjugation using IEDDA chemistry.

Detailed Methodology

Step 1: Functionalization (Pre-Ligation)

  • Dissolve TCO-NHS ester and Tetrazine-NHS ester in anhydrous DMSO to 10 mM.

  • Add 10-20 molar equivalents of the linker to the respective proteins (1-5 mg/mL in PBS, pH 7.4).

  • Incubate for 1 hour at Room Temperature (RT).

  • Critical: Remove unreacted small molecules using a desalting column (e.g., PD-10 or Zeba Spin) or dialysis. Failure to remove free TCO/Tz will inhibit the subsequent protein-protein coupling.

Step 2: The IEDDA Coupling Reaction

  • Determine the concentration of the purified Ab-Tz and Enz-TCO.

  • Mix the two components in PBS.

    • Stoichiometry: Typically, a 1:1 molar ratio is sufficient due to the high efficiency. However, using 1.2 equivalents of the cheaper component ensures complete consumption of the valuable payload.

  • Incubation: Allow to react for 10–30 minutes at RT.

    • Note: While the reaction is often complete in seconds, 30 minutes ensures completion for sterically hindered proteins.

Step 3: Self-Validation (The "Pink-to-Clear" Test)

  • Tetrazines possess a distinct absorption maximum at ~520 nm (bright pink/magenta).

  • Upon reaction with TCO, the tetrazine ring is broken, and the absorbance at 520 nm disappears.

  • QC Check: If the reaction mixture retains a strong pink color after 30 minutes, the TCO component may be degraded (isomerized) or insufficient equivalents were added.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
No Conjugation (SDS-PAGE) TCO IsomerizationTCO isomerizes to cis in light/acid. Store TCO stocks at -20°C in dark; check pH > 6.0.
Slow Reaction Rate Solvent InterferenceEnsure < 10% DMSO in final buffer. High organic solvent content slows the IEDDA reaction.
Precipitation HydrophobicityTetrazines can be hydrophobic. Use PEGylated linkers (e.g., PEG4-Tetrazine) to improve solubility.
Persistent Pink Color Inactive TCOThe TCO reagent is likely dead. Titrate TCO stock against a known Tetrazine standard to verify activity.

References

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[1][5][6][7][8] Journal of the American Chemical Society. Link

  • Devaraj, N. K., Upadhyay, R., Haun, J. B., Hilderbrand, S. A., & Weissleder, R. (2009). Fast and versatile bioconjugation of proteins with toxic-free cycloaddition.[5][7][9][10] Angewandte Chemie International Edition. Link

  • Sauer, J., et al. (1990). Diels-Alder reactions of 1,2,4,5-tetrazines with strained alkenes.[1][3][4][5] European Journal of Organic Chemistry. (Foundational kinetics data).

  • Knall, A. C., & Slugovc, C. (2013).[5] Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme.[5][11] Chemical Society Reviews.[5] Link

  • BroadPharm. (2022). Tetrazine-TCO Ligation Protocol. BroadPharm Application Notes. Link

Sources

Method

Application Notes and Protocols: Utilizing 4-Cyclooctene-1-methaneamine for Advanced Protein Labeling

Introduction: A New Paradigm in Protein Labeling with Bioorthogonal Chemistry In the dynamic fields of proteomics, drug development, and molecular imaging, the precise and stable attachment of functional moieties to prot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Paradigm in Protein Labeling with Bioorthogonal Chemistry

In the dynamic fields of proteomics, drug development, and molecular imaging, the precise and stable attachment of functional moieties to proteins is paramount. Traditional protein labeling methods, while foundational, often face challenges related to harsh reaction conditions, lack of specificity, and potential disruption of protein function. Bioorthogonal chemistry has emerged as a powerful solution, offering a set of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] At the forefront of this chemical biology revolution is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained trans-cyclooctene (TCO).[3][4][5][6] This reaction boasts exceptionally fast kinetics, remarkable specificity, and the ability to proceed under physiological conditions without the need for a catalyst, making it an ideal tool for protein labeling.[7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-cyclooctene-1-methaneamine, a versatile amine-functionalized TCO derivative, for a robust two-step protein labeling strategy. The primary amine of 4-cyclooctene-1-methaneamine serves as a versatile handle for its initial covalent attachment to a protein of interest. This is followed by the highly efficient and specific bioorthogonal ligation with a tetrazine-conjugated reporter molecule, such as a fluorescent dye, a biotin tag, or a therapeutic agent. We will delve into the mechanistic underpinnings of this approach, provide detailed, field-tested protocols, and discuss essential analytical techniques for the characterization of the final protein conjugate.

The Power of the TCO-Tetrazine Ligation: A Mechanistic Overview

The IEDDA reaction between a trans-cyclooctene and a tetrazine is a [4+2] cycloaddition where the electron-poor tetrazine acts as the diene and the electron-rich, strained TCO serves as the dienophile.[6] This reaction is exceptionally rapid, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, enabling efficient labeling even at low biomolecule concentrations.[4] The reaction proceeds irreversibly, forming a stable dihydropyridazine adduct and releasing nitrogen gas as the only byproduct.[8] This clean and highly specific reaction is orthogonal to the functional groups typically found in biological systems, ensuring that the labeling is confined to the intended target.[7]

Strategic Protein Modification: Introducing the TCO Handle

The first critical step in this labeling paradigm is the covalent attachment of the TCO moiety to the protein of interest. The primary amine of 4-cyclooctene-1-methaneamine provides a convenient point of attachment. While proteins offer several functional groups for conjugation, targeting carboxyl groups on aspartic and glutamic acid residues with an amine-containing reagent is a well-established and reliable method. This is achieved through the use of carbodiimide chemistry, most commonly employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][9][10]

EDC activates the protein's carboxyl groups to form a highly reactive O-acylisourea intermediate.[5][11] This intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it into a more stable amine-reactive NHS ester.[9][10] This NHS ester then efficiently reacts with the primary amine of 4-cyclooctene-1-methaneamine to form a stable amide bond, thereby tethering the TCO group to the protein.[9]

Workflow for Protein Modification and Bioorthogonal Labeling

G cluster_0 Part 1: Protein-TCO Conjugation cluster_1 Part 2: Bioorthogonal Labeling Protein_COOH Protein with accessible carboxyl groups (-COOH) Activate Activate Carboxyl Groups (EDC + Sulfo-NHS) Protein_COOH->Activate Activated_Protein Protein with activated NHS esters Activate->Activated_Protein Couple_TCO Couple with 4-Cyclooctene-1-methaneamine Activated_Protein->Couple_TCO TCO_Protein TCO-Modified Protein Couple_TCO->TCO_Protein Purify_1 Purification (Size-Exclusion Chromatography) TCO_Protein->Purify_1 Purified_TCO_Protein Purified TCO-Protein Purify_1->Purified_TCO_Protein Click_Reaction Inverse-Electron-Demand Diels-Alder Reaction Purified_TCO_Protein->Click_Reaction Tetrazine_Probe Tetrazine-Functionalized Probe (e.g., Fluorophore) Tetrazine_Probe->Click_Reaction Labeled_Protein Labeled Protein Conjugate Click_Reaction->Labeled_Protein Purify_2 Purification (Size-Exclusion Chromatography) Labeled_Protein->Purify_2 Final_Product Purified Labeled Protein Purify_2->Final_Product

Figure 1: A schematic overview of the two-part experimental workflow.

Detailed Experimental Protocols

Part 1: Conjugation of 4-Cyclooctene-1-methaneamine to a Protein

This protocol details the activation of protein carboxyl groups and their subsequent reaction with the primary amine of 4-cyclooctene-1-methaneamine.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., MES or PBS)

  • 4-Cyclooctene-1-methaneamine hydrochloride (or free base)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Protocol:

  • Buffer Exchange: Equilibrate the protein into the Activation Buffer using a desalting column to a final concentration of 1-5 mg/mL. This step is crucial to remove any extraneous amine-containing molecules.

  • Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer at a concentration of 10 mg/mL. Also, prepare a solution of 4-cyclooctene-1-methaneamine in the Reaction Buffer.

  • Carboxyl Group Activation:

    • Add a 50-fold molar excess of EDC to the protein solution.

    • Immediately add a 50-fold molar excess of Sulfo-NHS to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. This activates the carboxyl groups to form stable Sulfo-NHS esters.[9]

  • Conjugation Reaction:

    • Add a 100-fold molar excess of the 4-cyclooctene-1-methaneamine solution to the activated protein.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Reaction Buffer if necessary.

    • Incubate for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching (Optional but Recommended): Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by buffer exchanging the TCO-modified protein into a suitable storage buffer (e.g., PBS) using a desalting column.

ParameterRecommended RangeRationale
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency.
EDC/Sulfo-NHS Molar Excess 20-100 foldEnsures efficient activation of carboxyl groups.
4-Cyclooctene-1-methaneamine Molar Excess 50-200 foldDrives the conjugation reaction to completion.
Activation pH 6.0Optimal for EDC/Sulfo-NHS chemistry.
Conjugation pH 7.2-7.5Facilitates the reaction of the primary amine with the NHS ester.
Reaction Time (Conjugation) 2 hours at RT or overnight at 4°CLonger incubation times can increase conjugation efficiency.

Table 1: Recommended reaction parameters for Protein-TCO conjugation.

Part 2: Bioorthogonal Labeling with a Tetrazine Probe

This protocol describes the highly specific IEDDA reaction between the TCO-modified protein and a tetrazine-functionalized molecule.

Materials:

  • Purified TCO-modified protein

  • Tetrazine-functionalized probe (e.g., fluorescent dye, biotin)

  • Reaction Buffer: PBS, pH 7.4

Protocol:

  • Reagent Preparation: Dissolve the tetrazine-functionalized probe in an appropriate solvent (e.g., DMSO or water) to create a stock solution.

  • Click Reaction:

    • To the TCO-modified protein in the Reaction Buffer, add a 1.5 to 5-fold molar excess of the tetrazine probe.

    • Incubate for 30-60 minutes at room temperature, protected from light if using a fluorescent probe. The reaction is typically complete within this timeframe due to the rapid kinetics.[12]

  • Purification: Remove the unreacted tetrazine probe by buffer exchanging the labeled protein into a suitable storage buffer using a desalting column.

ParameterRecommended ValueRationale
Tetrazine Probe Molar Excess 1.5 - 5 foldEnsures complete labeling of the TCO-modified protein.
Reaction pH 7.4Mimics physiological conditions and is optimal for the TCO-tetrazine ligation.
Reaction Time 30-60 minutes at RTSufficient for the reaction to go to completion due to fast kinetics.
Temperature Room Temperature (20-25°C)The reaction is efficient at ambient temperatures.

Table 2: Recommended reaction parameters for TCO-Tetrazine Ligation.

Chemical Reaction Diagram

G cluster_0 Step 1: Carboxyl Activation and TCO Conjugation cluster_1 Step 2: Tetrazine Ligation Protein_COOH Protein-COOH Activated_Protein Protein-CO-NHS Protein_COOH->Activated_Protein + EDC, Sulfo-NHS TCO_Protein Protein-CO-NH-CH₂-TCO Activated_Protein->TCO_Protein + TCO_Amine H₂N-CH₂-TCO TCO_Amine->TCO_Protein TCO_Protein_2 Protein-CO-NH-CH₂-TCO Labeled_Protein Labeled Protein TCO_Protein_2->Labeled_Protein + Tetrazine_Probe Probe-Tetrazine Tetrazine_Probe->Labeled_Protein

Figure 2: Chemical reactions for protein modification and labeling.

Characterization of the Labeled Protein

Thorough characterization of the final conjugate is essential to confirm successful labeling and to determine the degree of labeling.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the covalent modification of the protein.[13][14]

  • Intact Mass Analysis: By comparing the mass of the unlabeled protein with the TCO-modified protein and the final labeled protein, the mass shifts corresponding to the addition of the TCO group and the tetrazine probe can be confirmed.[13][14]

  • Peptide Mapping: For more detailed analysis, the protein can be proteolytically digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS.[15] This allows for the identification of the specific amino acid residues that have been modified.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the conjugate and can also provide information about the degree of labeling.[16][17]

  • Reversed-Phase HPLC (RP-HPLC): The addition of the relatively hydrophobic TCO and tetrazine-probe moieties will typically result in an increase in the retention time of the labeled protein compared to the unlabeled protein.

  • Size-Exclusion HPLC (SEC-HPLC): This technique is useful for confirming the absence of aggregation in the final product and for separating the labeled protein from unreacted small molecules.

  • Ion-Exchange HPLC (IEX-HPLC): Changes in the surface charge of the protein upon modification can be detected by IEX-HPLC, providing another method to monitor the reaction progress.[16]

UV-Vis Spectroscopy

If a fluorescent dye with a known extinction coefficient is used as the tetrazine probe, the degree of labeling (DOL) can be estimated using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax).

Conclusion and Future Perspectives

The use of 4-cyclooctene-1-methaneamine in a two-step labeling strategy provides a robust and versatile platform for the precise modification of proteins. The initial conjugation via its primary amine allows for the stable introduction of the highly reactive trans-cyclooctene handle. The subsequent bioorthogonal reaction with a tetrazine-functionalized molecule offers unparalleled specificity and efficiency. This methodology opens up a myriad of possibilities in basic research and therapeutic development, from the creation of sophisticated imaging probes to the construction of targeted antibody-drug conjugates. As the toolbox of bioorthogonal chemistry continues to expand, reagents like 4-cyclooctene-1-methaneamine will undoubtedly play a pivotal role in advancing our ability to study and manipulate biological systems with ever-increasing precision.

References

  • FITC Amine Labeling Protocol. (n.d.). You Do Bio. Retrieved February 4, 2026, from [Link]

  • TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. (n.d.). Interchim. Retrieved February 4, 2026, from [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Creative Diagnostics. Retrieved February 4, 2026, from [Link]

  • EDC/NHS conjugation: Is it possible to activate amine first? (2022, September 4). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Conjugation Protocol for Amine Reactive Dyes. (n.d.). Bio-Techne. Retrieved February 4, 2026, from [Link]

  • Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. (n.d.). UC Irvine Electronic Theses and Dissertations. Retrieved February 4, 2026, from [Link]

  • Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazine. (n.d.). TRACE: Tennessee Research and Creative Exchange. Retrieved February 4, 2026, from [Link]

  • Dual protein labelling on live cell surface for super-resolution microscopy. (2014). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Site-Specific Labeling of Proteins Using Unnatural Amino Acids. (2019). Frontiers in Chemistry. Retrieved February 4, 2026, from [Link]

  • trans-Cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. (2024). RSC Chemical Biology. Retrieved February 4, 2026, from [Link]

  • Site-Specific Labeling of Proteins and Peptides with Trans-cyclooctene Containing Handles Capable of Tetrazine Ligation. (2014). Bioconjugate Chemistry. Retrieved February 4, 2026, from [Link]

  • A Triple Knockout (TKO) Proteomics Standard for Diagnosing Ion Interference in Isobaric Labeling Experiments. (2018). Analytical Chemistry. Retrieved February 4, 2026, from [Link]

  • Characterization of intact and modified proteins by mass spectrometry. (n.d.). MS Vision. Retrieved February 4, 2026, from [Link]

  • Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. (2014). Chemical Science. Retrieved February 4, 2026, from [Link]

  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. (2021). EJNMMI Radiopharmacy and Chemistry. Retrieved February 4, 2026, from [Link]

  • AEX HPLC Analysis of Peptide, Protein, Oligo, and Bioconjugate. (n.d.). CellMosaic. Retrieved February 4, 2026, from [Link]

  • Selective chemical labeling of proteins. (2016). Organic & Biomolecular Chemistry. Retrieved February 4, 2026, from [Link]

  • Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. (2021). Molecules. Retrieved February 4, 2026, from [Link]

  • Optimising HPLC Columns for Intact Protein Analysis: Key Insights and Applications. (n.d.). Crawford Scientific. Retrieved February 4, 2026, from [Link]

  • Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. (2014). Chemical Science. Retrieved February 4, 2026, from [Link]

  • The Basics of HPLC Peptide Analysis. (2019). LCGC International. Retrieved February 4, 2026, from [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. Retrieved February 4, 2026, from [Link]

  • Detection of protein-protein interactions by bio-orthogonal fluorogenic proximity probes. (2024). bioRxiv. Retrieved February 4, 2026, from [Link]

  • trans-Cyclooctene--a stable, voracious dienophile for bioorthogonal labeling. (2013). Current Opinion in Chemical Biology. Retrieved February 4, 2026, from [Link]

  • Chemical isotope labeling for quantitative proteomics. (2018). Wiley Interdisciplinary Reviews: Systems Biology and Medicine. Retrieved February 4, 2026, from [Link]

  • Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. (2019). The Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • C4 HPLC Analysis of Protein and Conjugate. (n.d.). CellMosaic. Retrieved February 4, 2026, from [Link]

  • Bio-conjugate Columns and Kits | Drug-to-Antibody Ratio Analysis. (n.d.). Waters. Retrieved February 4, 2026, from [Link]

  • Inverse electron demand Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

Sources

Application

Reaction kinetics of cyclooctene amine with tetrazines

Application Note: Reaction Kinetics of Trans-Cyclooctene (TCO) Amine with Tetrazines Abstract The Inverse Electron-Demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and 1,2,4,5-tetrazines is the fastest...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Kinetics of Trans-Cyclooctene (TCO) Amine with Tetrazines

Abstract

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and 1,2,4,5-tetrazines is the fastest bioorthogonal ligation currently known, with second-order rate constants (


) exceeding 

for optimized derivatives.[1][2] This guide details the kinetic profiling of TCO-amine derivatives, focusing on the critical distinction between axial and equatorial isomers, and provides a validated protocol for measuring ultra-fast kinetics using stopped-flow spectrophotometry.

Chemical Basis & Mechanistic Insights

The IEDDA Mechanism

The reaction is driven by the relief of significant ring strain (~26 kcal/mol) in the TCO molecule. The mechanism involves an initial cycloaddition between the electron-rich TCO dienophile and the electron-deficient tetrazine diene, followed by a retro-Diels-Alder step releasing nitrogen gas (


).[3] This irreversible gas release provides the thermodynamic driving force that prevents reversibility.

Key Mechanistic Features:

  • Bioorthogonality: Inert to endogenous nucleophiles (amines, thiols) and electrophiles.[2][4]

  • Fluorogenicity: Tetrazines often act as quenchers. Upon reaction with TCO, the tetrazine chromophore is destroyed, restoring fluorescence to a conjugated fluorophore (e.g., Tetrazine-BODIPY).

  • Isomer Dependency: The trans-cyclooctene ring exists in two diastereomeric conformers: Axial and Equatorial .

The Axial vs. Equatorial Trade-off

A critical, often overlooked variable in TCO kinetics is the conformation of the allylic substituents.

FeatureAxial Isomer Equatorial Isomer
Reactivity (

)
Ultra-high (up to

)
High (

)
Steric Access The double bond is more exposed.The allylic protons shield the double bond.
Stability Lower.[1] Prone to isomerization to cis-cyclooctene.Higher. Stable in serum/media for days/weeks.
Application In vivo pre-targeting (rapid capture).[5]In vitro labeling; storage-stable reagents.[6]

Expert Insight: Commercial "TCO-amine" is often a mixture or the more stable equatorial isomer unless specified " conformationally strained" (s-TCO). For maximum speed, ensure you are using s-TCO or specific axial-enriched fractions, but handle them under strictly anhydrous/dark conditions to prevent deactivation.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the kinetic measurement workflow.

TCO_Tetrazine_Kinetics cluster_reactants Reactants cluster_mechanism IEDDA Mechanism cluster_measurement Stopped-Flow Analysis TCO TCO-Amine (Dienophile) Intermediate Strained Intermediate TCO->Intermediate Cycloaddition Mixing Rapid Mixing (<2 ms dead time) TCO->Mixing Syringe B Tz Tetrazine (Diene/Chromophore) Tz->Intermediate Tz->Mixing Syringe A N2 N2 Gas (Irreversible Step) Intermediate->N2 Product Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder Decay Absorbance Decay (520-540 nm) Mixing->Decay Monitor Calc Calc k_obs vs [TCO] Decay->Calc Fit Exponential

Figure 1: Reaction mechanism of TCO-Tetrazine ligation and the corresponding stopped-flow kinetic workflow.

Protocol A: Conjugation of TCO-Amine

Use this protocol to attach the TCO-amine handle to a target molecule (e.g., a carboxylic acid-containing fluorophore or protein) before kinetic testing.

Materials:

  • TCO-Amine (HCl salt)

  • Target Molecule (containing -COOH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Dry DMSO or DMF

  • Triethylamine (TEA)

Step-by-Step:

  • Activation: Dissolve the Target Molecule (1 eq) in dry DMSO. Add EDC (1.5 eq) and NHS (1.5 eq). Stir for 30 min at RT to generate the NHS-ester in situ.

  • Neutralization: Dissolve TCO-Amine HCl (1.2 eq) in a separate vial of DMSO. Add TEA (2.0 eq) to neutralize the amine salt. Critical: Failure to neutralize the HCl salt will prevent the nucleophilic attack.

  • Coupling: Add the neutralized TCO-amine solution to the activated target mixture.

  • Incubation: React for 2–4 hours at RT in the dark.

  • Purification: Purify via HPLC or desalting column (for proteins).

    • QC Check: Verify mass (LC-MS) and ensure the characteristic TCO alkene stretch is present (IR or NMR), though often difficult to see in large conjugates.

Protocol B: Measuring Ultra-Fast Kinetics (Stopped-Flow)

Standard UV-Vis spectrophotometers are too slow for TCO-Tetrazine kinetics (


 often < 1 second). Stopped-flow instrumentation is mandatory for accurate 

determination.
Experimental Setup
  • Instrument: Stopped-Flow Spectrophotometer (e.g., BioLogic, Applied Photophysics).

  • Detection: Absorbance at 520–540 nm (Tetrazine

    
     transition).
    
  • Temperature: 25°C (thermostated).

  • Solvent: PBS (pH 7.4) or MeOH/Water mix (depending on solubility).

Pseudo-First-Order Conditions

To simplify the second-order rate equation (


), use a large excess of TCO.
  • [Tetrazine]: Fixed at

    
    .
    
  • [TCO]: Varied from

    
     to 
    
    
    
    (10x to 100x excess).
Workflow
  • Preparation: Prepare a stock of Tetrazine (Syringe A) and 5 serial dilutions of TCO (Syringe B).

  • Baseline: Zero the detector with buffer.

  • Shot: Rapidly mix Syringe A and B (1:1 volume). The dead time should be

    
     ms.
    
  • Acquisition: Record absorbance decay at 530 nm over 0.1 to 5 seconds (logarithmic sampling recommended for capturing the initial fast drop).

  • Fitting: Fit the decay curve to a single exponential equation:

    
    
    Where 
    
    
    
    is the observed pseudo-first-order rate constant.
  • Calculation: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
    • The slope of the linear regression line is the second-order rate constant,

      
       .
      

Data Output Example:

TCO Concentration (

)

(

)
50012.5
100026.1
200051.8
4000105.2
Slope (

)
~26,000

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Rate constant lower than expected Isomerization of TCO to cis-CO.Check TCO purity via NMR. Store TCO at -20°C under argon. Avoid thiols in buffer.
Signal too weak Tetrazine extinction coefficient is low.Increase [Tz] or switch to a fluorogenic method (monitoring fluorescence increase instead of absorbance decrease).
Non-linear

plot
Concentration range too high (saturation) or aggregation.Check solubility of TCO-amine derivative. Add 5-10% DMSO if hydrophobic.

References

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society. [Link]

  • Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition. [Link]

  • Darko, A., Wallace, S., & Fox, J. M. (2014). Chemistry of the Tetrazine-Trans-Cyclooctene Ligation. Chemical Reviews. [Link]

  • Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving stability of trans-cyclooctene amine derivatives in serum

Topic: Optimization & Troubleshooting of trans-Cyclooctene (TCO) Amine Derivatives Audience: Drug Development Scientists & Chemical Biologists Mission Statement Welcome to the TCO Technical Support Center. This guide add...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of trans-Cyclooctene (TCO) Amine Derivatives Audience: Drug Development Scientists & Chemical Biologists

Mission Statement

Welcome to the TCO Technical Support Center. This guide addresses the critical instability of trans-cyclooctene (TCO) derivatives in serum environments. Unlike standard shelf-stability, serum instability is driven by active catalytic isomerization, primarily mediated by copper-binding proteins. This guide provides root-cause diagnostics, structural engineering solutions, and validated protocols to maximize the half-life of your bioorthogonal reagents.

Module 1: Diagnostic & Root Cause Analysis

"Why is my TCO losing reactivity in serum?"

The Core Mechanism: Catalytic Isomerization

The loss of TCO reactivity in serum is rarely due to hydrolysis or nucleophilic attack. It is almost exclusively caused by isomerization from the reactive trans-conformation to the unreactive cis-conformation.

  • The Culprit: Copper-containing serum proteins, specifically Albumin and Ceruloplasmin.

  • The Mechanism: The strained trans-alkene coordinates with Cu(I)/Cu(II) sites on the protein. This coordination lowers the activation energy for the ring flip, relaxing the molecule into the thermodynamically stable (but bio-orthogonally dead) cis-cyclooctene.

  • Secondary Factors: High concentrations of thiols (e.g., intracellular Glutathione) or thiamine degradation products in cell media (e.g., DMEM) can also drive radical-mediated isomerization.

Visualizing the Failure Mode

The following diagram illustrates the catalytic cycle that deactivates TCO in blood serum.

TCO_Isomerization cluster_serum Serum Environment Albumin Serum Albumin (Cu Sites) Complex TCO-Cu-Protein Coordination Complex Albumin->Complex TCO_Active TCO (Active) Trans-Isomer TCO_Active->Complex Binding Complex->Albumin Catalyst Recycling CIS_Dead Cis-Cyclooctene (Inactive) Complex->CIS_Dead Relaxation (Isomerization)

Figure 1: Mechanism of TCO deactivation via copper-mediated protein catalysis. The protein acts as a scaffold that lowers the barrier for trans-to-cis relaxation.

Module 2: Structural Optimization

"How do I design a TCO derivative that survives?"

To improve stability, you must engineer the molecule to resist interaction with the copper catalytic pocket. This is achieved through Conformational Design and Steric Shielding .

1. The Isomer Choice: Axial vs. Equatorial

The attachment point of your linker to the TCO ring dictates its fate.

  • Equatorial Isomers: Generally less reactive but historically considered "standard."

  • Axial Isomers: Possess higher internal ring strain, leading to faster kinetics (

    
    ).[1] However, for serum stability, the Conformationally Strained d-TCO (dioxolane-fused)  variants are superior.
    
2. Steric Shielding (The "Short Linker" Strategy)

Research indicates that bringing the TCO closer to the conjugation target (e.g., the antibody surface) creates a "steric umbrella."

  • Mechanism: A short linker forces the TCO to nest against the antibody, physically blocking bulky serum proteins (Albumin) from accessing the TCO alkene bond.

  • Recommendation: Reduce PEG linker lengths if serum stability is poor.

Comparative Stability Data

The table below summarizes the half-life (


) of various TCO generations in mouse serum at 37°C.
TCO VariantLinker TypeReactivity (

M

s

)
Serum

(Mouse)
Stability Rating
Standard TCO (s-TCO) Long PEG~25,000< 2 hours🔴 Poor
Axial s-TCO Long PEG~80,000~4 hours🟠 Moderate
Shielded s-TCO Short (C2-C4)~25,000> 10 hours🟢 Good
d-TCO (Dioxolane) Hydrophilic> 150,000> 24 hours🟢 Excellent

Technical Insight: The d-TCO (dioxolane-fused) derivatives are highly recommended for in vivo applications. Their fused ring structure locks the conformation, preventing the twisting motion required for isomerization, while the hydrophilic nature reduces non-specific hydrophobic binding to albumin [2].

Module 3: Experimental Troubleshooting

"My assay results are inconsistent. What is going on?"

FAQ: Common Pitfalls

Q: My TCO degrades in cell culture media but not in PBS. Why? A: Check your media for Thiamine (Vitamin B1) . Thiamine degradation products can catalyze TCO isomerization.[2]

  • Fix: Use fresh media or perform incubations in PBS/HBSS if possible. If using plasma, ensure it is fresh; aged plasma accumulates degradation products that accelerate isomerization [1].[2]

Q: How do I store TCO-amine stocks for long periods? A: TCOs are volatile and prone to degradation.

  • Fix: Store as Silver (Ag) Complexes . TCO forms a stable solid complex with AgNO

    
    .
    
  • Protocol: Dissolve TCO in MeOH, add 1.1 eq AgNO

    
    , and evaporate. To reactivate, dissolve in buffer containing NaCl; the AgCl precipitates out, releasing free TCO [3].
    

Q: How do I confirm if Copper is the cause of my instability? A: Perform a Chelation Validation Test . Run your serum stability assay in the presence of 10 mM EDTA or DTPA. If stability significantly improves, the degradation is metal-mediated (copper/albumin). If stability is unchanged, look for nucleophiles (thiols) or pH issues.

Module 4: Validated Stability Assay Protocol

Standard Operating Procedure: Measuring TCO Half-Life in Serum

This protocol uses an "Inverse Titration" method. You cannot measure TCO directly easily; instead, you react remaining TCO with a Tetrazine fluorophore and measure the signal.

Workflow Diagram

Stability_Protocol Start Start: TCO Conjugate (10 µM in Serum) Incubate Incubate at 37°C (Timepoints: 0, 1, 4, 8, 24h) Start->Incubate Aliquot Remove Aliquot Incubate->Aliquot At t=x Quench Add Excess Tetrazine-Probe (e.g., Tz-Fluorescein, 50 µM) Aliquot->Quench React React for 15 mins (Complete Click Reaction) Quench->React Analyze Analyze via HPLC/LC-MS (Quantify TCO-Tz Adduct) React->Analyze

Figure 2: Step-by-step workflow for quantifying TCO stability using a Tetrazine back-titration method.

Step-by-Step Protocol
  • Preparation:

    • Prepare TCO-conjugate stock (100 µM) in DMSO.

    • Thaw Mouse/Human Serum (freshly thawed is critical).

  • Incubation:

    • Dilute TCO stock 1:10 into Serum (Final: 10 µM).

    • Maintain at 37°C in a dark block (light can accelerate degradation).

  • Sampling:

    • At

      
       hours, remove 50 µL aliquots.
      
  • Quenching/Labeling:

    • Immediately add 50 µL of Tetrazine-Probe (e.g., Tz-Cy5 or Tz-Fluorescein) at 50 µM (5x excess).

    • Note: The Tetrazine reaction is faster than isomerization.[1] It "captures" the remaining active TCO.

  • Analysis:

    • Incubate the quench mix for 20 minutes.

    • Precipitate serum proteins with cold Methanol (if using LC-MS) or inject directly (if using SEC-HPLC).

    • Calculation: Plot the Area Under Curve (AUC) of the TCO-Tz adduct vs. Time. Fit to a first-order decay equation:

      
      .
      
References
  • Rossin, R., et al. (2013).[1] Highly Reactive trans-Cyclooctene Tags with Improved Stability for Diels–Alder Chemistry in Living Systems.[1][3][4][5][6] Bioconjugate Chemistry, 24(7), 1210–1217.[3]

  • Darko, A., et al. (2014).[1][4] Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation.[3][4] Chemical Science, 5, 3770-3776.

  • Fang, J., et al. (2019).[1][4][7] Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver(I) Metal Complexation.[4][7] Chemistry – A European Journal, 25(56).

  • Sondag, A., et al. (2023).[5][8] Release study of the allylic amine TCO derivatives. ResearchGate.[4]

Sources

Optimization

Technical Support Center: Stability and Storage of 4-Cyclooctene-1-methaneamine

Welcome to the technical support guide for 4-Cyclooctene-1-methaneamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and isomeric purity of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Cyclooctene-1-methaneamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and isomeric purity of this valuable chemical building block. Isomerization of the cyclooctene ring can significantly impact reaction outcomes, biological activity, and data reproducibility. This guide provides in-depth, field-proven insights into the causes of instability and offers robust protocols for prevention and analysis.

Section 1: Understanding Isomerization and Degradation

This section addresses the fundamental chemical principles governing the stability of 4-Cyclooctene-1-methaneamine.

Q1: What exactly is isomerization in 4-Cyclooctene-1-methaneamine, and why is it a concern?

A1: 4-Cyclooctene-1-methaneamine exists primarily as the thermodynamically more stable (Z)-isomer, commonly referred to as the cis-isomer. Isomerization is the process where this (Z)-isomer converts to the higher-energy (E)-isomer, or trans-isomer.

This conversion is a major concern because the two isomers possess distinct three-dimensional shapes and reactivity profiles. The strained double bond in the (E)-isomer makes it significantly more reactive in certain reactions, such as strain-promoted cycloadditions.[1] Uncontrolled isomerization leads to a mixture of isomers in your starting material, resulting in inconsistent reaction kinetics, unexpected side products, and a loss of stereochemical control, ultimately compromising the integrity of your experimental results.

Isomerization Z_isomer (Z)-4-Cyclooctene-1-methaneamine (cis, more stable) E_isomer (E)-4-Cyclooctene-1-methaneamine (trans, less stable, more reactive) Z_isomer->E_isomer Energy Input (Light, Heat, Catalyst) E_isomer->Z_isomer Relaxation (e.g., via certain catalysts) caption Fig 1. Isomerization of 4-Cyclooctene-1-methaneamine.

Caption: Diagram of the equilibrium between (Z) and (E) isomers.

Q2: What are the primary environmental factors that trigger isomerization and chemical degradation?

A2: The stability of 4-Cyclooctene-1-methaneamine is compromised by several key factors. Understanding these drivers is the first step toward effective prevention.

FactorMechanism of Action & Consequence
Light (UV) Primary Cause of Isomerization. Light, particularly in the UV spectrum, provides the activation energy for photoisomerization, directly converting the (Z)-isomer to the (E)-isomer.[2] This process is sometimes used intentionally for synthesis but is detrimental during storage.[3]
Heat Accelerates Degradation & Isomerization. Elevated temperatures increase the kinetic energy of molecules, accelerating both isomerization and other degradation pathways like oxidation and polymerization.[4] General guidelines for amines recommend storage below 30°C, but for sensitive compounds, colder is better.[5]
Atmosphere (O₂) Drives Oxidation. The amine functional group and the alkene double bond are both susceptible to oxidation by atmospheric oxygen.[6][7] This can lead to the formation of N-oxides, peroxides, and other impurities, often indicated by a change in color (e.g., yellowing or browning).
Moisture (H₂O) Potential for Hydrolysis & Salt Instability. For the hydrochloride salt form, moisture can be problematic. While generally more stable, the presence of water can affect the salt's physical properties and potentially facilitate hydrolytic degradation pathways over long periods. Sensitive amines should always be protected from moisture.[8]
Catalytic Impurities Lowers Isomerization Energy Barrier. Trace metals, acidic or basic residues, and even degradation products of other chemicals can catalyze isomerization.[9][10] For instance, research on other cyclooctenes has shown that degradation products of thiamine in media can rapidly catalyze isomerization.[10]

Section 2: Recommended Storage and Handling Protocols

This section provides actionable, evidence-based protocols to maintain the chemical integrity of your sample.

Q3: What are the definitive storage conditions for maximizing the shelf-life of 4-Cyclooctene-1-methaneamine?

A3: Proper storage is the most critical factor in preventing isomerization. We recommend storing the compound as its hydrochloride salt, which is significantly more stable and less prone to oxidation than the free amine.[8]

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale & Justification
Temperature 2-8°C (Refrigerated)-20°C (Freezer) Reduces molecular kinetic energy, drastically slowing all degradation and isomerization pathways.[11] Vendor data for the HCl salt specifically recommends 4°C.[12] For maximum longevity, -20°C is superior.
Atmosphere Tightly Sealed ContainerInert Gas (Argon or Nitrogen) An inert atmosphere displaces oxygen and moisture, directly preventing oxidative degradation.[8] This is the most crucial step after opening the original container.
Light Exposure Amber Glass VialAmber Glass Vial, Stored in the DarkPrevents photoisomerization by blocking UV light.[2]
Form Solid (Hydrochloride Salt)Solid (Hydrochloride Salt)The solid state restricts molecular mobility. The salt form enhances stability by protonating the reactive amine group, making it less susceptible to oxidation.[8]
Container Original Manufacturer's VialOriginal Manufacturer's Vial or Borosilicate Glass Vial with PTFE-lined capEnsures no leaching of impurities from the container and provides a superior seal against the atmosphere.
Q4: I need to use the compound frequently. How can I minimize degradation from repeated access?

A4: Frequent opening of the main container is a primary source of degradation. The best practice is to aliquot the compound upon first use.

AliquotingWorkflow start Receive New Compound prep Prepare Inert Environment (Glovebox or Argon Balloon) start->prep weigh Weigh Aliquots into Pre-labeled Amber Vials prep->weigh purge Backfill Each Vial with Argon/Nitrogen weigh->purge seal Seal Tightly with PTFE-lined Caps & Parafilm purge->seal store_main Store Bulk Vial at -20°C DO NOT RE-OPEN seal->store_main store_aliquots Store Aliquot Vials at -20°C seal->store_aliquots use Use One Aliquot for Experiments store_aliquots->use caption Fig 2. Workflow for aliquoting sensitive reagents.

Caption: Recommended workflow to prevent degradation of bulk material.

This strategy ensures your bulk stock remains pristine, exposed to air and moisture only once.

Section 3: Troubleshooting and Quality Control

This section provides guidance for identifying and addressing potential stability issues.

Q5: I suspect my sample has isomerized. How can I definitively check its isomeric purity?

A5: The most direct method for assessing isomeric purity is Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy . The vinylic protons (the H atoms on the C=C double bond) of the (Z) and (E) isomers have distinct chemical shifts and coupling constants.

  • Objective: To quantify the ratio of (Z) to (E) isomers in a sample of 4-Cyclooctene-1-methaneamine.

  • Materials:

    • NMR Spectrometer (≥400 MHz recommended)

    • Deuterated solvent (e.g., D₂O for the HCl salt, or CDCl₃ for the free base)

    • NMR tubes

    • Volumetric flasks and pipettes

  • Methodology:

    • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in the appropriate deuterated solvent (~0.7 mL).

    • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedure.

    • Data Acquisition: Acquire a standard ¹H-NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for accurate integration of all signals.

    • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Analysis & Interpretation:

      • Identify the signals corresponding to the vinylic protons of the (Z)-isomer. These typically appear in the range of δ 5.5-5.8 ppm as a multiplet.

      • Identify the signals for the vinylic protons of the (E)-isomer. These are usually shifted and may appear in a different region, often with a different coupling constant due to the ring strain.

      • Integrate the distinct vinylic proton signals for both the (Z) and (E) isomers.

      • Calculate Purity: The isomeric purity is the ratio of the integration value of the desired isomer to the sum of the integration values for both isomers. % (Z)-isomer = [Integral(Z) / (Integral(Z) + Integral(E))] * 100

Q6: My sample, which was a white solid, has developed a yellow or brown tint. What happened?

A6: A color change is a classic indicator of chemical degradation, most commonly oxidation.[8] The amine functionality is susceptible to air oxidation, forming colored impurities. This is a clear sign that the compound has been compromised by exposure to atmospheric oxygen. While the material may still be usable for non-critical applications, it should not be used for experiments where high purity is essential, as the impurities could interfere with your reaction. This underscores the critical importance of storing the compound under an inert atmosphere.

Q7: Can I salvage a sample that has degraded or isomerized?

A7: For most research applications, salvaging a compromised sample is not recommended.

  • Degradation (e.g., Oxidation): The resulting mixture of impurities is often difficult and costly to separate from the parent compound. It is almost always more efficient and scientifically rigorous to start with a fresh, pure sample.

  • Isomerization: While chromatographic separation of (Z) and (E) isomers is technically possible, it can be challenging and requires significant methods development.[2][13]

The core principle of this guide is prevention. Adhering to the stringent storage protocols outlined above is the most reliable and cost-effective method to ensure the long-term integrity of your 4-Cyclooctene-1-methaneamine.

References

  • Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Chemical Science, 5(10), 3770-3776. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • PubChem. (n.d.). Cyclooct-4-en-1-ol. National Center for Biotechnology Information. [Link]

  • Muste, C. A., et al. (2025). Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media. ACS Omega. [Link]

  • ResearchGate. (n.d.). Film-forming amines as corrosion inhibitors: a state-of-the-art review. [Link]

  • WIKA Blog. (n.d.). The Vital Role of Temperature in Amine Columns for Treating Natural Gas. [Link]

  • Atmospheric Chemistry and Physics. (n.d.). Significant influence of oxygenated volatile organic compounds on atmospheric chemistry. [Link]

  • King Fahd University of Petroleum & Minerals. (2021). Amines as corrosion inhibitors: A review. [Link]

  • Stanimirov, S., & Todorov, B. (2021). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications, 53(2), 228-232. [Link]

  • ACS Publications. (2025). Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media. ACS Omega. [Link]

  • ResearchGate. (2017). How to store cyclic hydroxylamine CMH? [Link]

  • University of Helsinki. (n.d.). Chromatographic determination of amines in food samples. [Link]

  • ResearchGate. (n.d.). Photo isomerization of cis-cyclooctene to trans-cyclooctene. [Link]

  • TRACE: Tennessee Research and Creative Exchange. (n.d.). Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Cyclooctene-Tetrazine Ligation

Welcome to the technical support center for the cyclooctene-tetrazine ligation, a cornerstone of bioorthogonal chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cyclooctene-tetrazine ligation, a cornerstone of bioorthogonal chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments that result in lower-than-expected product yields. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reactions effectively.

I. Foundational Knowledge: The "Why" Behind the Reaction

Before diving into troubleshooting, it's crucial to understand the reaction's core principles. The cyclooctene-tetrazine ligation is an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2] In this reaction, the electron-deficient tetrazine (the diene) reacts with the electron-rich, strained trans-cyclooctene (TCO), the dienophile.[1][3] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction forward to form a stable dihydropyridazine product.[1][4] The exceptional speed of this reaction is attributed to the high ring strain of the TCO and the favorable frontier molecular orbital overlap between the highest occupied molecular orbital (HOMO) of the TCO and the lowest unoccupied molecular orbital (LUMO) of the tetrazine.[1]

Understanding this mechanism is key to troubleshooting. Any factor that compromises the integrity of the reactants, hinders their interaction, or is suboptimal for the reaction kinetics can lead to low yields.

II. Frequently Asked Questions & Troubleshooting Guide

This section is structured to address common issues in a question-and-answer format, moving from the most frequent and easily solvable problems to more complex challenges.

A. Reaction Conditions

Question 1: My reaction yield is low. What are the first and simplest parameters I should check?

Answer: Start with the most fundamental aspects of your reaction setup: stoichiometry, pH, temperature, and reaction time. These are often the culprits behind suboptimal yields.

  • Stoichiometry: While a 1:1 molar ratio is the theoretical ideal, in practice, using a slight excess of one reactant can significantly improve yields by driving the reaction to completion.[5]

    • Recommendation: Begin with a 1.5 to 2-fold molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule, especially if the tetrazine component is less expensive or more stable.[5][6] The optimal ratio may need to be determined empirically for your specific system.[6][7]

  • pH: The tetrazine-TCO ligation is robust across a wide pH range, typically between 6 and 9.[4][6][7] However, the stability of your biomolecules might be compromised at extreme pH values.

    • Recommendation: Phosphate-buffered saline (PBS) is a commonly used and effective buffer.[6][7] If you are labeling proteins with NHS esters to introduce the TCO or tetrazine, ensure you use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to avoid unwanted side reactions with buffer components like Tris or glycine.[6][7]

  • Temperature and Time: This reaction is exceptionally fast, often reaching completion at room temperature (25°C) or 37°C within 10 to 60 minutes.[6]

    • Recommendation: For less reactive partners or very dilute concentrations, you can extend the incubation time up to 2 hours or even overnight at 4°C.[6][7] In some cases, gently warming the reaction to 37°C or 40°C can help accelerate it.[6][7]

Table 1: Recommended Starting Conditions for Cyclooctene-Tetrazine Ligation

ParameterRecommended RangeNotes
Molar Ratio (Tetrazine:TCO) 1.5:1 to 2:1Empirically optimize for your specific reactants.
pH 6.0 - 9.0Ensure buffer compatibility with your biomolecules.
Temperature 4°C - 40°CStart with room temperature (25°C).
Reaction Time 10 - 120 minutesCan be extended overnight for challenging reactions.

Question 2: Does the choice of solvent impact my reaction yield?

Answer: Yes, the solvent can have a significant effect on the reaction kinetics.

  • Polarity: Polar solvents can stabilize the polar transition state of the cycloaddition, leading to higher reaction efficiency.[8] Protic solvents, such as water, can further accelerate the reaction rate through hydrogen bonding with the tetrazine and by enhancing hydrophobic interactions between the reactants.[9]

    • Recommendation: If your reaction is sluggish in a non-polar organic solvent, consider switching to a more polar solvent or an aqueous buffer system.[8] If your reactants have poor aqueous solubility, using a small percentage of an organic co-solvent like DMSO or DMF can be beneficial.[5]

B. Reactant Integrity and Properties

Question 3: I've optimized my reaction conditions, but the yield is still low. Could my reactants be the problem?

Answer: Absolutely. The stability and purity of your tetrazine and TCO derivatives are critical.

  • Tetrazine Stability: Tetrazines, particularly those with electron-withdrawing groups that enhance reactivity, can be susceptible to degradation in aqueous media, especially in the presence of nucleophiles.[5][10] They can also be sensitive to light.

    • Troubleshooting Protocol:

      • Verify Integrity: Use freshly prepared solutions of your tetrazine. If using a stock solution, ensure it has been stored properly (desiccated, protected from light, and at a low temperature).

      • Check for Degradation: Tetrazine degradation can sometimes be observed by a loss of the characteristic pink/red color. You can also monitor the integrity of your tetrazine stock using UV-Vis spectroscopy or LC-MS.

      • Purity: Ensure your tetrazine is free from impurities from its synthesis, which could compete in side reactions.[5]

  • TCO Stability: While generally more stable than highly reactive tetrazines, TCOs can also degrade. Some TCO isomers are susceptible to degradation in the presence of thiols or upon exposure to UV light.[5]

    • Troubleshooting Protocol:

      • Storage: Store TCO derivatives under inert gas, protected from light, and at a low temperature.

      • Thiol Sensitivity: If your reaction buffer contains thiols (e.g., DTT, TCEP), be aware that this can compromise some TCO derivatives.

      • Freshness: As with tetrazines, using freshly prepared TCO solutions is always best practice.

Question 4: How does the specific structure of my tetrazine and TCO affect the reaction?

Answer: The electronic and steric properties of your reactants are paramount to the reaction kinetics.

  • Electronics: The reaction rate is increased by:

    • Electron-withdrawing groups on the tetrazine (which lower the LUMO energy).[1]

    • Electron-donating groups on the TCO (which raise the HOMO energy).[1]

  • Sterics: Steric hindrance around the reactive moieties can significantly slow down the reaction.

    • Recommendation: If you are conjugating large molecules like proteins, consider incorporating a flexible spacer, such as a PEG linker, between your molecule of interest and the tetrazine or TCO.[5] This can improve the accessibility of the reactive groups. Monosubstituted H-tetrazines are often more reactive than their disubstituted counterparts due to reduced steric hindrance.[1]

Diagram 1: Troubleshooting Workflow for Low Yields

G start Low Yield Observed cond1 Check Reaction Conditions start->cond1 proc1 Optimize Stoichiometry (1.5-2x Tetrazine excess) cond1->proc1 Incorrect Stoichiometry proc2 Verify pH (6-9) & Buffer (Amine-free if needed) cond1->proc2 Suboptimal Buffer/pH proc3 Adjust Temp/Time (RT, 1h -> 37C or 4C overnight) cond1->proc3 Insufficient Time/Temp cond2 Reactant Integrity Issue? proc1->cond2 proc2->cond2 proc3->cond2 proc4 Use Freshly Prepared Reactants cond2->proc4 Degradation Suspected proc5 Check Storage Conditions (Dark, Cold, Inert Gas) cond2->proc5 Improper Storage proc6 Analyze Purity (LC-MS, NMR) cond2->proc6 Purity Uncertain cond3 Structural / Solubility Issue? proc4->cond3 proc5->cond3 proc6->cond3 proc7 Switch to More Reactive Tetrazine/TCO cond3->proc7 Slow Kinetics proc8 Incorporate PEG Spacer for Bulky Molecules cond3->proc8 Steric Hindrance proc9 Add Co-solvent (DMSO, DMF) for Solubility cond3->proc9 Precipitation Observed end Yield Improved proc7->end proc8->end proc9->end

Caption: A step-by-step workflow for troubleshooting low yields.

C. Monitoring and Purification

Question 5: How can I monitor the progress of my reaction to better understand the low yield?

Answer: Monitoring the reaction in real-time can provide valuable insights.

  • Spectrophotometry: The tetrazine moiety has a characteristic absorbance in the visible range (typically between 510 and 550 nm).[4] As the reaction proceeds, this absorbance will decrease.

    • Experimental Protocol: Reaction Monitoring by UV-Vis

      • Measure the initial absorbance of your tetrazine solution at its λmax (e.g., 520 nm).

      • Initiate the reaction by adding the TCO-containing component.

      • Take absorbance readings at regular intervals (e.g., every 5-10 minutes).

      • The disappearance of the absorbance at λmax indicates the consumption of the tetrazine and the progress of the reaction.[4]

  • LC-MS: For a more detailed analysis, you can take aliquots of your reaction mixture at different time points and analyze them by LC-MS. This will allow you to identify the starting materials, the desired product, and any potential side products.

Question 6: Could I be losing my product during purification?

Answer: It's a possibility, especially if the product has different solubility or chromatographic properties than expected.

  • Recommendation: Before performing a large-scale purification, analyze a crude sample of your reaction mixture by LC-MS or another appropriate analytical technique to confirm the presence of your product. When developing a purification method (e.g., HPLC, column chromatography), ensure your collection parameters are set to capture the desired product peak. For protein conjugations, spin desalting columns are often used to remove excess, unreacted small molecules.[4]

III. Advanced Considerations

Question 7: I'm working with a "click-to-release" system and see incomplete release. What could be the cause?

Answer: "Click-to-release" systems involve the initial cycloaddition followed by an elimination step that releases a cargo molecule.[9] The efficiency of this release can be influenced by the structure of the TCO and the local environment.

  • pH Dependence: In some click-to-release scaffolds, a lower pH can increase the rate of the final uncaging/release step.[11] If you are working in a well-buffered system at neutral or high pH, this release step might be the rate-limiting factor.

  • Structural Effects: The electronics of the TCO derivative significantly impact the release kinetics. Ensure you are using a TCO derivative specifically designed and validated for click-to-release applications.

Diagram 2: Cyclooctene-Tetrazine Ligation Mechanism

G cluster_reactants Reactants cluster_transition [4+2] Cycloaddition (IEDDA) cluster_product Retro-Diels-Alder & Product Tz Tetrazine (Diene) TS Diels-Alder Adduct (Unstable Intermediate) Tz->TS + TCO TCO trans-Cyclooctene (Dienophile) Prod Dihydropyridazine Product TS->Prod - N2 N2 N2 Gas

Caption: The two-step mechanism of the tetrazine ligation.

By systematically working through these potential issues, from basic reaction conditions to the intricacies of reactant stability and structure, you can effectively diagnose and resolve the causes of low yields in your cyclooctene-tetrazine ligation experiments.

References

  • Gomes, C. P., et al. (2021). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Molecules, 26(21), 6403. Retrieved from [Link]

  • ResearchGate. (n.d.). Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Retrieved from [Link]

  • Zhang, G., et al. (2022). Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. Nature Chemistry, 14(7), 776-784. Retrieved from [Link]

  • Wagner, A. M., et al. (2020). Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry, 11(13), 2351-2362. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Javed, R., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. EJNMMI Radiopharmacy and Chemistry, 9(1), 18. Retrieved from [Link]

Sources

Optimization

Minimizing hydrophobicity aggregation in TCO-labeled biomolecules

Introduction: The "Hydrophobicity Tax" of Click Chemistry Trans-Cyclooctene (TCO) is the racecar of bioorthogonal chemistry—it offers the fastest kinetics ( ) when paired with Tetrazines. However, this speed comes with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hydrophobicity Tax" of Click Chemistry

Trans-Cyclooctene (TCO) is the racecar of bioorthogonal chemistry—it offers the fastest kinetics (


) when paired with Tetrazines. However, this speed comes with a "hydrophobicity tax." The strained eight-carbon ring is inherently greasy (lipophilic). When you attach multiple TCO moieties to a biomolecule, you are effectively grafting hydrophobic patches onto its surface.

If not managed, these patches drive the protein to fold in on itself (burying the TCO, rendering it non-reactive) or stick to other proteins (causing irreversible aggregation). This guide provides the engineering protocols to pay this tax efficiently without bankrupting your sample's solubility.

Module 1: The Chemistry of Aggregation (Root Cause Analysis)

Before troubleshooting, you must understand the mechanism. Aggregation in TCO-labeling is rarely random; it is a thermodynamic response to stress.

MechanismDescriptionConsequence
Solvent Shock TCO-NHS esters are dissolved in organic solvents (DMSO/DMF). Rapid addition to aqueous buffer creates local high-concentration organic "hotspots."Immediate protein denaturation and precipitation.
Hydrophobic Masking To minimize surface energy, the hydrophobic TCO ring rotates into the protein's own hydrophobic pockets.The protein remains soluble, but the TCO becomes "silent" (unreactive to Tetrazine).
Critical Micelle-like Assembly At high Degrees of Labeling (DOL), TCOs on different protein molecules interact like lipids, forming multi-protein aggregates.Opalescent solution, loss of function, and precipitation over 1-24 hours.
Module 2: Strategic Planning (The Solvation Decision Matrix)

Use this decision tree before you start your experiment to select the correct TCO variant.

TCO_Selection_Matrix Start START: Select TCO Linker TargetType What is your Biomolecule? Start->TargetType SmallMol Peptide / Small Protein (<15 kDa) TargetType->SmallMol LargeMol Antibody / Large Protein (>50 kDa) TargetType->LargeMol Action_PEG12 USE: TCO-PEG12-NHS (Maximum Solvation) SmallMol->Action_PEG12 Needs high solubility to counteract TCO mass SolubilityCheck Is the protein inherently prone to aggregation? LargeMol->SolubilityCheck Action_PEG4 USE: TCO-PEG4-NHS (Standard Balance) SolubilityCheck->Action_PEG4 No (e.g., IgG) SolubilityCheck->Action_PEG12 Yes (e.g., Membrane Proteins) Action_Short USE: TCO-NHS (Zero Linker) (Only if steric bulk is critical) SolubilityCheck->Action_Short Rare: Internal hydrophobic pockets available

Figure 1: The Solvation Decision Matrix. Selecting the correct PEG spacer length is the first line of defense against aggregation.

Module 3: Optimized Labeling Protocol (Self-Validating)

This protocol is designed to minimize "Solvent Shock" and control the Degree of Labeling (DOL).

Reagents:

  • Protein: 1 mg/mL in PBS (pH 7.4). Note: Remove BSA or Gelatin carriers.

  • TCO Reagent: TCO-PEG4-NHS ester (Recommended default).

  • Solvent: Anhydrous DMSO.

  • Validation Reagent: Methyl-Tetrazine-PEG4-Fluorophore (or simple Methyl-Tetrazine).

Step-by-Step Workflow
  • The "Trickle" Calculation:

    • Calculate the molar excess. For antibodies, start with 10-20x molar excess of TCO to aim for a DOL of 2-4.

    • Critical: The volume of DMSO added must be <5% of the total reaction volume.

    • Example: If you have 100 µL of protein, your TCO-in-DMSO spike should be ≤5 µL.

  • The Kinetic Addition (Anti-Shock):

    • Do not blast the DMSO into the protein solution.

    • While gently vortexing the protein solution (low speed), slowly pipette the TCO-DMSO down the side of the tube to mix instantly upon contact.

  • Incubation:

    • Incubate for 30-60 minutes at Room Temperature (RT).

    • Why? Longer incubations (>2 hours) increase the risk of hydrolysis-driven aggregation without significantly increasing yield.

  • Purification (The Aggregation Filter):

    • Use Zeba Spin Desalting Columns (7K MWCO) or dialysis.

    • Pro Tip: If you suspect micro-aggregates, spin the sample at 10,000 x g for 2 minutes before the column. If a pellet forms, you have aggregation. Use the supernatant.

  • Validation (The Tetrazine Titration):

    • You cannot quantify TCO directly via UV (261 nm) easily on proteins (280 nm).

    • Protocol: Take an aliquot of TCO-protein. Add a known excess of Tetrazine (pink color, Abs ~520 nm).

    • Monitor the decrease in absorbance at 520 nm. The drop in Tetrazine absorbance corresponds 1:1 to the TCOs available for reaction.

Module 4: Troubleshooting & FAQ
Scenario 1: "My protein precipitated immediately upon adding TCO."
  • Diagnosis: Solvent Shock or Isoelectric Point (pI) Crash.

  • Fix:

    • Ensure DMSO is <5% final volume.

    • Check the pH.[1] NHS reactions release acid. If your buffer is weak (e.g., unbuffered water), pH drops. Maintain pH 7.5–8.0 with 100mM Bicarbonate or Phosphate buffer.

    • Rescue: Try adding 0.5M Arginine or Trehalose to the buffer before labeling. These act as chemical chaperones.

Scenario 2: "The protein is soluble, but the Click reaction is extremely slow."
  • Diagnosis: The "Buried TCO" Effect.[2][3] The TCO is attached but has flipped into a hydrophobic pocket on the protein.

  • Fix: Switch from TCO-PEG4-NHS to TCO-PEG12-NHS . The longer linker acts as a snorkel, keeping the TCO solvent-exposed and accessible to the Tetrazine.

Scenario 3: "My DOL is too high (>10), and the protein is unstable."
  • Diagnosis: Over-labeling.[4]

  • Fix: Reduce molar excess during conjugation.

    • Rule of Thumb: For IgG, 20x excess

      
       DOL 4-6. 10x excess 
      
      
      
      DOL 2-3.
    • High DOL forces TCOs to cluster, forming a hydrophobic nucleation site for precipitation.

Module 5: Comparative Data (Linker Impact)

The following table summarizes the impact of linker length on antibody stability and reactivity (Synthesized from Rossin et al. and commercial technical data).

Linker TypeHydrophobicityAggregation RiskReactivity (Relative)Recommended Use
TCO-NHS (0-length)HighHigh100% (Baseline)Small, rigid scaffolds only.
TCO-PEG4-NHS ModerateLow150%Gold Standard for Antibodies.
TCO-PEG12-NHS LowVery Low180%"Sticky" or hydrophobic proteins.
d-TCO (Dioxolane)Very LowVery Low80%High-solubility requirements (PET).
References
  • Rossin, R., et al. (2010). Trans-Cyclooctene Tags with Short Polyethylene Glycol Spacers Eliminate Aggregation of Antibody Conjugates. Bioconjugate Chemistry.[1][2][5][6][7][8]

  • Blackman, M. L., et al. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[1][2][5][9] Journal of the American Chemical Society.

  • Knall, A. C., et al. (2020).[2][10] Hydrophilic Trans-Cyclooctene Derivatives for Improved Bioorthogonal Labeling. Bioconjugate Chemistry.[1][2][5][6][7][8]

  • Vector Laboratories. TCO-Tetrazine Ligation Guide.

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic TCO-Amine Hydrochloride Salts

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Trans-Cyclooctene (TCO) Amine HCl & General Cyclooctene Amine Salts Introduction: The Stability Paradox Welcome. If you a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Trans-Cyclooctene (TCO) Amine HCl & General Cyclooctene Amine Salts

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you are likely working with Trans-Cyclooctene (TCO) amine hydrochloride [1, 6]. You are facing a classic chemical paradox: the very features that make this molecule valuable—its high ring strain for rapid bioorthogonal click chemistry and its salt form for water solubility—make it inherently unstable in ambient conditions.

The hydrochloride salt moiety renders the compound hygroscopic (avidly absorbs atmospheric moisture), leading to deliquescence (turning into a "goo"). Simultaneously, the TCO ring is metastable; it wants to relax back to its unreactive cis-isomer, a process accelerated by heat, light, and acidic hydrolysis facilitated by moisture [8].

This guide provides self-validating protocols to handle these competing stabilities.

Module 1: Storage & Environmental Control

"My salt looks like a sticky gel. Is it ruined?"

The Diagnosis

Not necessarily, but it is compromised. The "gel" state indicates the salt has absorbed enough water to begin dissolving itself (deliquescence). While TCO is relatively stable in aqueous buffers for hours to days [7], long-term storage in a wet, acidic environment (created by the HCl salt + water) promotes degradation and isomerization.

The Protocol: The "Dry Chain" of Custody

You must maintain a "Dry Chain" from the moment the vial is opened.

ParameterSpecificationCausality (Why?)
Temperature -20°C (Long term)Slows the kinetics of TCO

cis-cyclooctene isomerization [1].
Atmosphere Argon (Preferred) or N₂Argon is heavier than air and blankets the salt better than Nitrogen, preventing moisture reentry [2].
Desiccant P₂O₅ or Active SilicaStandard silica gel is often insufficient for deliquescent HCl salts. Phosphorus pentoxide (P₂O₅) is aggressive enough to maintain anhydrous conditions.
Light Dark / Amber Vials TCO is photosensitive. UV/Vis light accelerates isomerization [1].
Visual Troubleshooting: The Decision Matrix

StorageDecision Start Inspect Material DryPowder Free-Flowing Powder Start->DryPowder Clumped Clumped / Sticky Start->Clumped Liquid Liquid / Oil Phase Start->Liquid Action1 Purge Headspace (Ar) Reseal & Freeze (-20°C) DryPowder->Action1 Action2 Vacuum Desiccator (No Heat) 24-48 Hours Clumped->Action2 Action3 Assess Purity (NMR/HPLC) Isomerization Risk High Liquid->Action3 Action2->Start Re-evaluate

Figure 1: Triage protocol for hygroscopic TCO salts. Do not assume liquid phase is recoverable without purity validation.

Module 2: Precision Weighing (The "Difference" Method)

"The mass keeps increasing while I weigh it. Which number is real?"

The Issue

Static weighing (taring a boat and adding solid) fails with hygroscopic salts because the sample absorbs water weight during the measurement. You are weighing water, not reagent, leading to stoichiometric errors in your conjugation [4, 5].

The Solution: Weighing by Difference

This method eliminates the error caused by moisture uptake during the transfer.

Step-by-Step Protocol:

  • Preparation: Dry a glass weighing bottle (with lid) in a desiccator.

  • Load: Add an approximate amount of TCO-amine HCl to the bottle inside a glovebox or dry bag if possible. Close the lid tightly.

  • Initial Weigh (

    
    ):  Place the closed bottle on the analytical balance. Record the mass.
    
    • Note: The balance reading will be stable because the salt is sealed away from humidity.

  • Dispense: Remove the bottle, open it, and quickly tap the estimated amount into your reaction vessel. Do not use a spatula if possible (introduces contamination and surface area for moisture).[1] Close the bottle immediately.

  • Final Weigh (

    
    ):  Place the closed bottle back on the balance. Record the mass.
    
  • Calculate:

    
    
    

Why this works: Even if the salt inside the bottle absorbs a tiny amount of moisture during the brief open phase, you are measuring the loss of mass from the bottle. The moisture absorbed by the bulk solid stays in the bottle and is not calculated as part of the dispensed sample [10, 11].

Module 3: Drying & Recovery

"Can I put it in the oven to dry it out?"

CRITICAL WARNING

NEVER heat TCO-amine HCl in a standard oven.

  • Risk 1: TCO isomerization kinetics increase significantly above 40-50°C.

  • Risk 2: HCl salts can release HCl gas if heated improperly, corroding oven internals [9].

Safe Recovery Methods
Method A: Vacuum Desiccation (Gentle)
  • Best for: Minor clumping.

  • Setup: Place the open vial in a vacuum desiccator containing fresh P₂O₅ or KOH pellets (KOH helps neutralize acidic fumes).

  • Duration: 24–48 hours under high vacuum.

  • Temperature: Ambient (20–25°C). Do not heat.

Method B: Lyophilization (Aggressive)
  • Best for: Material that has deliquesced into a liquid/goo.

  • Protocol:

    • Dissolve the "goo" fully in HPLC-grade water (keep cold, 4°C).

    • Flash freeze in liquid nitrogen.

    • Lyophilize (Freeze Dry) immediately.

  • Caveat: Ensure your lyophilizer pump is acid-resistant or equipped with an acid trap, as trace HCl vapors can damage standard pumps [12, 13].

Module 4: Reaction Setup & Solubility

"I dissolved it in DMF, but my conjugation failed. Why?"

The "Proton Trap"

As a hydrochloride salt, the amine is protonated (


). It is non-nucleophilic  in this state. It cannot react with NHS esters, PFP esters, or other electrophiles until it is deprotonated to the free amine (

) [1, 6].
Solvent & Base Compatibility Table
SolventSolubilityCompatibility Note
Water / PBS HighIdeal for protein conjugation.[2][3] pH must be buffered to 7.0–8.0.
DMSO / DMF HighGood for stock solutions. Requires organic base (e.g., DIPEA) to activate.
Methanol ModerateAvoid for NHS-ester reactions (methanol can compete as a nucleophile).
DCM / Chloroform LowSalt form is poorly soluble. Requires ion exchange or phase transfer catalyst.
The Activation Workflow

ReactionFlow Salt TCO-Amine HCl (Inactive) Solvent Solvent (Water/DMSO) Salt->Solvent Dissolve Base Base Addition (Buffer pH 7-8 or DIPEA) Solvent->Base Adjust pH FreeAmine Free Amine (Reactive Nucleophile) Base->FreeAmine Deprotonation Conjugation Conjugation (NHS-Ester Target) FreeAmine->Conjugation Click/Couple

Figure 2: Activation pathway. The salt must be deprotonated (yellow node) to become reactive.

References

  • AxisPharm. TCO-amine hydrochloride Storage and Handling Guidelines. (Accessed 2024).[4]

  • HepatoChem. How do you handle hygroscopic salts? (2018).[5][6][7]

  • MedKoo Biosciences. TCO-amine HCl salt Stability Data. (Accessed 2024).[4]

  • Reddit (r/Chemistry). The most fundamental of fundamentals - How do you weigh your stuff? (2019).[1][6]

  • Michigan Technological University. Weighing by Difference: Quantitative Methods. (Accessed 2024).[4]

  • AAT Bioquest. TCO-amine hydrochloride Product Information & Applications. (Accessed 2024).[4]

  • Interchim. TCO Reagents for Click Chemistry - Amine Reactive Protocols. (2009).[8]

  • Scientific Laboratory Supplies (Sigma-Aldrich). TCO-amine HCl salt: Reaction Suitability and Storage. (Accessed 2024).[4]

  • ResearchGate. Help with drying 6M HCl from sample after amino acid hydrolysis? (2018).[5][6][7]

  • YouTube (Tom Meulendyk). Chemistry Quick Skills: Weighing by Difference. (2020).[9]

  • LibreTexts. 3.1: Transferring and Weighing Methods. (2024).[4]

  • Specialty Solutions. Lyophilization vs. Traditional Drying Methods.[10] (2024).[4]

  • ResearchGate. Can I freeze dry HCl with freeze dryer? (2016).[4][6]

Sources

Optimization

Technical Support Center: Background Reduction in TCO-Tetrazine Imaging

Welcome to the Advanced Bioorthogonal Imaging Support Center. Status: Operational | Senior Scientist on Duty This guide addresses the persistent challenge of background fluorescence in Inverse Electron Demand Diels-Alder...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Bioorthogonal Imaging Support Center. Status: Operational | Senior Scientist on Duty

This guide addresses the persistent challenge of background fluorescence in Inverse Electron Demand Diels-Alder (IEDDA) imaging. While the reaction between trans-cyclooctene (TCO) and tetrazine (Tz) is kinetically superior to other click chemistries, background noise often stems from three distinct failures: hydrophobic sequestration , fluorogenic inefficiency , or TCO isomerization .[1]

Module 1: Probe Chemistry & The "Turn-On" Mechanism
Q: I am using a tetrazine-dye conjugate, but I see high background signal even in control samples without TCO. Why?

A: You are likely using a "always-on" probe rather than a fluorogenic one, or your fluorogenic probe has insufficient quenching efficiency. [1]

The Mechanism: In ideal fluorogenic probes, the tetrazine ring acts as a fluorescence quencher for the attached dye, typically via Photoinduced Electron Transfer (PET) or Energy Transfer to a Dark State (ETDS) . When the tetrazine reacts with TCO, the ring structure breaks (converting to a dihydropyridazine), disrupting the electron flow that facilitates quenching. This restores the fluorescence.[1]

If you use a standard dye (e.g., Tetrazine-Cy5) without specific fluorogenic design, the unreacted probe is fully fluorescent.[1] If it sticks to membranes or proteins non-specifically, you will see high background.[1]

Troubleshooting Steps:

  • Switch to Fluorogenic Probes: Select probes with high "Turn-On" ratios.[1]

  • Wavelength Matching: Note that quenching efficiency is wavelength-dependent. Green dyes (e.g., Oregon Green, Fluorescein) often exhibit higher turn-on ratios (up to 100-fold) compared to Far-Red dyes (e.g., Si-Rhodamine), where PET thermodynamics are less favorable.[1]

Data: Fluorogenic Efficiency by Dye Class

Dye ClassEmissionTypical Turn-On RatioMechanismRecommended Application
BODIPY-Tz Green/Orange>1000-foldETDSHigh-contrast intracellular imaging
Fluorescein-Tz Green~100-foldPETGeneral surface & intracellular labeling
Si-Rhodamine-Tz Far-Red~10-20 foldPET/Intra-molecularLive-cell super-resolution (STED)
Cy5/Cy7-Tz NIR<10-fold (Low)Poor QuenchingIn vivo (requires extensive washout)
Module 2: TCO Stability & The "Disappearing Target"
Q: My signal-to-noise ratio decreases drastically if I wait too long between TCO labeling and Tetrazine addition. Is my TCO degrading?

A: Yes, TCO is likely undergoing isomerization to cis-cyclooctene (CCO), which is unreactive toward tetrazine. [1]

The Causality: The high strain energy that makes TCO reactive also makes it unstable.[1] In biological media, TCO can isomerize back to the relaxed cis-conformation.[1] This process is accelerated by:

  • Thiols: High concentrations of glutathione or cysteine in the cytoplasm.[1]

  • Transition Metals: Copper residues (if CuAAC was performed previously) or serum copper.[1]

  • Isomer Selection: Axial-TCO is more reactive but generally less stable than Equatorial-TCO.[1]

Troubleshooting Steps:

  • The "Freshness" Rule: Minimize the lag time between TCO introduction and the click reaction.

  • Storage: Store TCO stocks at -20°C or -80°C. Consider Ag(I)-complexed TCOs for long-term shelf stability, but note that silver dissociates instantly in saline buffers.[1]

  • Hydrophilicity: Use hydrophilic TCO variants (e.g., oxo-TCO or d-TCO).[1] Hydrophobic TCOs can bury themselves in lipid membranes, reducing accessibility to the Tetrazine probe and increasing background via membrane retention.

Module 3: Labeling Protocols & Washout
Q: I see "punctate" background spots in my live-cell images. How do I remove them?

A: This is likely lysosomal trapping or hydrophobic aggregation of the Tetrazine probe.

Even fluorogenic probes can have residual fluorescence (the "dark state" isn't 100% dark).[1] If these probes are hydrophobic, they aggregate in vesicles or bind to serum albumin.[1]

Protocol: The Optimized Low-Background Workflow

  • Block: Pre-block cells with 3% BSA (Bovine Serum Albumin) in PBS for 15 mins. BSA acts as a "sponge" for hydrophobic dyes.[1]

  • Titrate: Do not use excess probe. Titrate your Tetrazine concentration.[1] Start at 100 nM and rarely exceed 1 µM.[1]

  • Wash:

    • Fixed Cells: 3x washes with PBS + 0.1% Tween-20.[1]

    • Live Cells:[1][2][3][4][5][6][7][8] Wash with phenol-red-free media containing 1% BSA.[1] The albumin in the wash buffer helps extract "sticky" fluorophores from cell membranes.[1]

Visualizing the Solution
Mechanism & Workflow Diagram

The following diagram illustrates the kinetic competition between the desired ligation and the background-causing side reactions, alongside the correct workflow to mitigate them.

Bioorthogonal_Workflow Start Start: TCO Labeling Isomerization Risk: TCO -> CCO Isomerization (Loss of Reactivity) Start->Isomerization  Time/Thiols   TCO_Active Active TCO Target Start->TCO_Active  Fast   Add_Probe Add Tetrazine Probe TCO_Active->Add_Probe Probe_Type Decision: Probe Type? Add_Probe->Probe_Type Standard_Probe Standard Probe (Always Fluorescent) Probe_Type->Standard_Probe  High Noise Risk   Fluorogenic_Probe Fluorogenic Probe (Quenched by Tz) Probe_Type->Fluorogenic_Probe  Preferred   Reaction IEDDA Reaction (N2 Release) Standard_Probe->Reaction Background Background Noise (Non-specific Binding) Standard_Probe->Background  Sticky   Fluorogenic_Probe->Reaction  + TCO   Fluorogenic_Probe->Background  Minimal   Signal Specific Signal (Turn-On) Reaction->Signal  Fluorescence Restored   Wash Wash Step (BSA/Media) Background->Wash  Remove Unbound   Wash->Signal  Improved S/N  

Caption: Logical flow of TCO-Tetrazine imaging. Red paths indicate sources of background (Isomerization, Non-fluorogenic probes); Green paths indicate the optimized signal generation pathway.

References
  • Overview of Fluorogenic Probes: Title: Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. Source: NIH / PMC.[1] URL:[Link]

  • Quenching Mechanisms (ETDS vs PET): Title: A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes: energy transfer to a dark state.[1][9] Source: Materials Chemistry Frontiers (RSC).[1] URL:[Link]

  • TCO Stability and Isomerization: Title: trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling.[1][10] Source: NIH / PMC.[1] URL:[Link]

  • Live Cell Optimization Protocols: Title: Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells.[1][11] Source: Chemical Science (RSC).[1] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-Cyclooctene-1-methaneamine: A Comparative Analysis

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Cyclooctene-1-methaneamine, a molecule of interest for its potential applications in medicinal chemistry and materials science. In the absence of a publicly available, fully annotated spectrum for this specific compound, this guide will leverage spectral data from closely related analogs to predict and interpret its ¹H NMR features. We will compare our predictions with the known spectral characteristics of cis-cyclooctene and the analogous 4-cycloocten-1-ol, providing a robust framework for researchers encountering this or similar molecular scaffolds.

Predicted ¹H NMR Spectrum of 4-Cyclooctene-1-methaneamine

The structure of 4-Cyclooctene-1-methaneamine presents several distinct proton environments, which will give rise to a complex but interpretable ¹H NMR spectrum. The flexible nature of the eight-membered ring and the presence of a chiral center at the C1 position can lead to diastereotopic protons, further complicating the spectrum. Below is a detailed prediction of the chemical shifts and multiplicities for the key protons in the molecule.

A Note on Stereochemistry: This guide assumes the cis (or Z) configuration of the double bond in the cyclooctene ring, which is the more common and thermodynamically stable isomer. The numbering of the carbon atoms starts from the carbon bearing the aminomethyl group.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification for Prediction
H4, H5 (Olefinic) 5.5 - 5.7Multiplet (m)These protons are in a classic olefinic environment. Data from cis-cyclooctene shows a multiplet around 5.6 ppm[1]. The exact appearance will depend on the coupling with the adjacent allylic protons.
H3, H6 (Allylic) 2.0 - 2.3Multiplet (m)Protons adjacent to the double bond are deshielded compared to other aliphatic protons. In cis-cyclooctene, these appear around 2.14 ppm[1].
-CH₂NH₂ 2.5 - 2.8Doublet of doublets (dd) or multiplet (m)The methylene protons of the aminomethyl group are diastereotopic due to the adjacent chiral center (C1). They will exhibit geminal coupling to each other and vicinal coupling to the H1 proton. Their chemical shift is influenced by the electron-withdrawing effect of the nitrogen atom.
H1 1.8 - 2.1Multiplet (m)This methine proton is attached to the carbon bearing the aminomethyl group and is coupled to the neighboring protons on C2, C8, and the aminomethyl group, leading to a complex multiplet.
-NH₂ 1.0 - 2.5Broad singlet (br s)The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. These protons often undergo rapid exchange, leading to a broad signal that may not show coupling to adjacent protons[2].
H2, H7, H8 (Aliphatic) 1.2 - 1.9Overlapping multiplets (m)These are the remaining aliphatic protons on the cyclooctene ring. Their signals are expected to be in the typical aliphatic region and will likely overlap, forming a complex series of multiplets. In cis-cyclooctene, the aliphatic protons appear around 1.49 ppm[1].

Comparative Spectral Analysis: 4-Cyclooctene-1-methaneamine vs. 4-Cycloocten-1-ol

To ground our predictions in experimental data, we will compare the expected spectrum of 4-Cyclooctene-1-methaneamine with that of a closely related and commercially available analog, 4-cycloocten-1-ol. The primary difference between these two molecules is the substituent at the C1 position: an aminomethyl group versus a hydroxyl group. This seemingly small change will have a noticeable impact on the chemical shifts of the neighboring protons.

Feature 4-Cyclooctene-1-methaneamine (Predicted) 4-Cycloocten-1-ol (Expected) Rationale for Differences
Olefinic Protons (H4, H5) ~5.6 ppm~5.6 ppmThe substituent at C1 is distant from the double bond, so its electronic effect on the olefinic protons should be minimal.
Allylic Protons (H3, H6) ~2.1 ppm~2.1 ppmSimilar to the olefinic protons, the allylic protons are not expected to be significantly affected by the change in the C1 substituent.
Protons on C1-Substituent -CH₂NH₂: ~2.6 ppm-OH: Variable, often broadThe protons on the aminomethyl group will be deshielded by the nitrogen, while the hydroxyl proton's chemical shift is highly variable.
H1 Proton ~1.9 ppm~3.8 ppmThe hydroxyl group in 4-cycloocten-1-ol is more electron-withdrawing than the aminomethyl group, leading to a significant downfield shift of the H1 proton.
Aliphatic Protons 1.2 - 1.9 ppm1.2 - 1.9 ppmThe bulk of the aliphatic protons will have similar chemical shifts in both molecules.

This comparative analysis highlights the importance of considering the electronic effects of substituents when interpreting ¹H NMR spectra. The significant difference in the chemical shift of the H1 proton would be a key indicator for distinguishing between these two compounds.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 4-Cyclooctene-1-methaneamine, a standardized and carefully executed experimental protocol is essential. The following procedure is recommended for achieving optimal results.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound[3]. It is relatively non-polar and will not exchange with the amine protons, allowing for their observation. For observing coupling to the -NH₂ protons, a non-protic solvent like DMSO-d₆ could be considered.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm[4].

  • Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for acquiring the ¹H NMR spectrum.

Caption: Workflow for ¹H NMR Spectrum Acquisition and Processing.

Key Acquisition Parameters:

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to resolve the complex multiplets expected in the aliphatic region.

  • Number of Scans: A sufficient number of scans (typically 16 or 32) should be acquired to ensure a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for quantitative analysis.

Advanced NMR Techniques for Structural Confirmation

For an unambiguous assignment of all proton signals, especially the diastereotopic and overlapping aliphatic protons, advanced 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, helping to identify which protons are adjacent to one another in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular framework.

By employing these techniques in conjunction with the foundational 1D ¹H NMR spectrum, a complete and confident structural elucidation of 4-Cyclooctene-1-methaneamine can be achieved.

Conclusion

The ¹H NMR spectrum of 4-Cyclooctene-1-methaneamine is predicted to be complex, with overlapping signals in the aliphatic region and distinct signals for the olefinic, allylic, and aminomethyl protons. Through a comparative analysis with structurally similar compounds and the application of a robust experimental protocol, researchers can confidently acquire and interpret the spectrum of this molecule. The use of advanced 2D NMR techniques is highly recommended for a complete and unambiguous structural assignment, ensuring the scientific integrity of any research involving this and related compounds.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 4, 2026, from [Link]

  • Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41-46.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved February 4, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 4, 2026, from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved February 4, 2026, from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 4, 2026, from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved February 4, 2026, from [Link]

  • LookChem. (n.d.). cyclooct-4-en-1-ol 4277-34-3 wiki. Retrieved February 4, 2026, from [Link]

Sources

Comparative

Benchmarking 4-Cyclooctene-1-methaneamine against DBCO reagents

This guide provides an in-depth technical benchmarking of 4-Cyclooctene-1-methaneamine (specifically its bioorthogonally active trans-isomer, TCO-Amine ) against DBCO (Dibenzocyclooctyne) reagents.[1] Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmarking of 4-Cyclooctene-1-methaneamine (specifically its bioorthogonally active trans-isomer, TCO-Amine ) against DBCO (Dibenzocyclooctyne) reagents.[1]

Executive Summary: The Kinetic vs. Stability Trade-off

In the landscape of bioorthogonal chemistry, the choice between TCO-Amine and DBCO reagents represents a fundamental decision between extreme reaction speed (IEDDA) and chemical stability (SPAAC) .[1]

  • 4-Cyclooctene-1-methaneamine (TCO form): Utilizes Inverse Electron Demand Diels-Alder (IEDDA) chemistry.[1][2][3][4] It is the "Ferrari" of bioorthogonal handles—unmatched kinetics (

    
    ) ideal for low-concentration targets and in vivo pre-targeting, but thermodynamically unstable over long periods.[1]
    
  • DBCO Reagents: Utilize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] The "Volvo" of the field—reliable, stable, and easy to handle, but significantly slower (

    
    ).[1]
    

Molecule Profile & Mechanistic Distinction

To effectively benchmark these reagents, we must first define the specific isomerism, as "4-Cyclooctene-1-methaneamine" exists in two forms with vastly different reactivities.

  • The Precursor (cis-4-Cyclooctene-1-methaneamine): Often found in catalogs (e.g., CAS 2138816-85-8).[1] It is kinetically inert for rapid labeling (

    
    ).[1] Do not use this for "click" chemistry unless photo-isomerizing. [1]
    
  • The Active Reagent (trans-4-Cyclooctene-1-methaneamine / TCO-Amine): The focus of this guide. It contains high ring strain (

    
    ) driving the rapid reaction with Tetrazines.[1]
    
Reaction Pathway Diagram

The following diagram illustrates the mechanistic divergence between the TCO (IEDDA) and DBCO (SPAAC) pathways.

Bioorthogonal_Pathways TCO TCO-Amine (4-Cyclooctene-1-methaneamine, trans) IEDDA IEDDA Reaction (Inverse Electron Demand Diels-Alder) TCO->IEDDA High Strain (Trans-alkene) DBCO DBCO Reagent (Dibenzocyclooctyne) SPAAC SPAAC Reaction (Strain-Promoted Azide-Alkyne Cycloaddition) DBCO->SPAAC Ring Strain (Alkyne) Tetrazine Tetrazine Probe Tetrazine->IEDDA Azide Azide Probe Azide->SPAAC Product_TCO Dihydropyridazine (N2 Release) IEDDA->Product_TCO k2 > 10,000 M-1s-1 Fastest Kinetics Product_DBCO Stable Triazole SPAAC->Product_DBCO k2 ~ 1 M-1s-1 Stable & Reliable

Caption: Mechanistic comparison of TCO-mediated IEDDA (Top) vs. DBCO-mediated SPAAC (Bottom).

Head-to-Head Performance Benchmark

The following data synthesizes field performance metrics for TCO-Amine (specifically the trans-isomer) versus standard DBCO reagents.

Table 1: Comparative Technical Specifications
FeatureTCO-Amine (IEDDA) DBCO Reagents (SPAAC) Implication
Reaction Partner Methyl-TetrazinesAzidesTCO requires Tetrazines (less stable than Azides).[1]
Rate Constant (

)
10,000 – 100,000

0.3 – 1.0

TCO is essential for low-abundance targets (<100 nM).[1]
Hydrophobicity Moderate (Aliphatic ring)High (Fused aromatic rings)DBCO can induce aggregation in high-DAR ADCs.[1]
Chemical Stability Low to Moderate (Isomerizes to cis in presence of thiols/copper)High (Stable in most buffers; susceptible to oxidation)DBCO is better for long-term storage of conjugates.[1]
Atom Economy Releases

gas (Entropy driven)
100% Atom EconomyGas release in TCO makes the step irreversible.[1]
Size/Sterics Smaller, flexible ringBulky, rigid tricyclic systemTCO causes less steric hindrance in binding pockets.[1]
Critical Analysis: The Hydrophobicity Factor

While DBCO is the "standard," its fused benzene rings create significant hydrophobicity.[1]

  • DBCO Issue: Labeling a protein with >3 DBCO moieties often leads to precipitation or hydrophobic sequestration (masking the tag).[1]

  • TCO Advantage: 4-Cyclooctene-1-methaneamine is aliphatic.[1] While still non-polar, it lacks the planar aromatic stacking potential of DBCO, often resulting in better solubility profiles for Antibody-Drug Conjugates (ADCs).[1]

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure you do not proceed with a failed intermediate.

Protocol A: Conjugation of TCO-Amine to a Carboxyl-Protein (Antibody)

Goal: Attach TCO to surface Lysines or Carboxyls (via EDC) for subsequent Tetrazine labeling.[1]

Reagents:

  • Target Antibody (1 mg/mL in PBS, pH 7.4).[1]

  • TCO-Amine (4-Cyclooctene-1-methaneamine, trans-isomer).[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

  • Sulfo-NHS (N-hydroxysulfosuccinimide).[1]

Workflow:

  • Activation: Add EDC (10 equiv) and Sulfo-NHS (25 equiv) to the antibody solution.[1] React for 15 mins at RT.

    • Mechanism:[1][3][5][6][7] Creates a semi-stable amine-reactive NHS-ester on the protein's carboxyls.[1]

    • Note: Alternatively, use a pre-activated TCO-NHS ester if available to skip this step (recommended for reproducibility).[1]

  • Conjugation: If using TCO-Amine (free amine), add it (20-50 equiv) to the activated protein.[1] Adjust pH to 8.0 with bicarbonate buffer.[1]

    • Causality: High pH ensures the TCO-amine is deprotonated (nucleophilic) to attack the NHS-ester.[1]

  • Incubation: React for 2 hours at RT or overnight at 4°C.

  • Purification: Desalt via Zeba Spin Column (7K MWCO) or dialysis into PBS. Crucial: Remove unreacted TCO to prevent false positives in downstream assays.

Validation Checkpoint (The "Tetrazine Titration"): To confirm TCO attachment, take a small aliquot (10 µL) and add a fluorogenic Tetrazine (e.g., Tetrazine-fluorescein).[1]

  • Result: Immediate fluorescence increase indicates active TCO.[1]

  • Control: Add Tetrazine to non-labeled antibody (should be dark).[1]

Protocol B: Stability Testing (TCO vs DBCO)

Goal: Verify if your handle survives storage.[1]

  • TCO-Conjugate: Incubate in PBS + 10% Serum at 37°C.

  • DBCO-Conjugate: Incubate in PBS + 10% Serum at 37°C.

  • Readout: At t=0, 24h, 48h, react an aliquot with the respective fluorescent partner (Tetrazine-Fluor or Azide-Fluor).

  • Expectation:

    • DBCO: >95% reactivity retained after 48h.

    • TCO: Reactivity may drop to ~80% due to trans-to-cis isomerization or reaction with serum thiols.[1] Mitigation: Store TCO conjugates at -80°C or use conformationally stabilized TCO variants (sTCO).[1]

Decision Matrix: When to Use Which?

Use the following logic flow to select the correct reagent for your application.

Decision_Matrix Start Select Bioorthogonal Reagent Concentration Is target concentration < 100 nM? Start->Concentration TCO_Path Use TCO-Amine (IEDDA) Concentration->TCO_Path Yes (Need Speed) DBCO_Check Is chemical stability / storage priority? Concentration->DBCO_Check No (High Abundance) DBCO_Check->TCO_Path No (Need less hydrophobicity) DBCO_Path Use DBCO (SPAAC) DBCO_Check->DBCO_Path Yes (Long-term storage)

Caption: Decision tree for selecting between TCO and DBCO based on concentration and stability requirements.

References

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[1][3][4][5][8] Journal of the American Chemical Society.[1][9] [1]

  • Devaraj, N. K., Upadhyay, R., Haun, J. B., Hilderbrand, S. A., & Weissleder, R. (2009). Fast and versatile bioorthogonal labeling with tetrazines.[1][3][8][10] Angewandte Chemie International Edition. [1]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[1][3] Journal of the American Chemical Society.[1][9] [1]

  • Darko, A., Wallace, S., & Fox, J. M. (2014). Conformationally Strained Trans-Cyclooctene (sTCO) with Improved Stability and Reactivity.[1][4] Chemical Science.

  • Knall, A. C., & Slugovc, C. (2013).[1] Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme.[1][8] Chemical Society Reviews.[1]

Sources

Validation

A Comparative Guide to the Crystallographic Data of Cyclooctene Amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of Cyclooctene Amine Derivatives Cyclooctene amine derivatives are a class of compounds that have garnered signifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Cyclooctene Amine Derivatives

Cyclooctene amine derivatives are a class of compounds that have garnered significant attention in various fields of chemistry and drug development. Their unique eight-membered ring structure, which can exist as both cis and trans isomers, provides a versatile scaffold for the design of novel molecules with specific three-dimensional arrangements. The amine functionality further enhances their utility, allowing for a wide range of chemical modifications and applications, particularly in the realm of bioorthogonal chemistry.

The trans-cyclooctene (TCO) moiety, in particular, is renowned for its high ring strain, which makes it an exceptionally reactive partner in strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reactions.[1][2] This "click chemistry" reaction is characterized by its rapid kinetics and high specificity, enabling the efficient and selective labeling of biomolecules in complex biological environments without the need for toxic catalysts.[1] Consequently, TCO-amine derivatives have become invaluable tools for in vivo imaging, drug targeting, and understanding biological processes at the molecular level.

The seemingly subtle differences in the spatial arrangement of atoms within these molecules can have profound effects on their reactivity, stability, and biological activity. Therefore, a thorough understanding of their three-dimensional structure at the atomic level, as provided by single-crystal X-ray diffraction, is paramount. This guide provides a comparative analysis of the crystallographic data for a selection of cyclooctene amine derivatives, offering insights into their solid-state conformations and intermolecular interactions.

Methodology: From Crystal to Crystallographic Data

The crystallographic data presented in this guide are obtained through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. The general workflow for obtaining and analyzing crystallographic data is outlined below.

experimental_workflow Experimental Workflow for Crystallographic Analysis A Crystal Growth B X-ray Diffraction Data Collection A->B Suitable single crystal C Structure Solution and Refinement B->C Diffraction pattern D Data Deposition (e.g., CCDC) C->D Refined crystal structure (CIF file) E Data Analysis & Comparison D->E Access to crystallographic data

Figure 1: A generalized workflow for determining and analyzing crystal structures.

  • Crystal Growth: The first and often most challenging step is to grow single crystals of the compound of interest that are of sufficient size and quality for X-ray diffraction analysis. This typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • X-ray Diffraction Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. The positions and intensities of these spots are recorded by a detector.

  • Structure Solution and Refinement: The diffraction data are then used to solve the crystal structure. This involves determining the unit cell dimensions, the space group (which describes the symmetry of the crystal), and the positions of all the atoms within the unit cell. The initial structural model is then refined to best fit the experimental data. The final output of this process is typically a Crystallographic Information File (CIF).

  • Data Deposition and Retrieval: The CIF file, containing all the crystallographic information, is then deposited in a public database such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[3][4] This ensures the data is publicly accessible for other researchers to view and use. For this guide, crystallographic data was retrieved from these public repositories.

Comparison of Crystallographic Data

This section presents a comparison of key crystallographic parameters for a selection of cyclooctene amine derivatives. The data has been extracted from the Cambridge Structural Database (CSD).

Table 1: Crystallographic Data for Selected Cyclooctene Amine Derivatives

CCDC Deposition NumberCompound Name/DescriptionMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
2439985 [5]A cyclooctene derivativeC₂₄H₃₄N₂O₄MonoclinicP2₁/n10.3412.8717.219097.4590
865124 A secondary amine-containing rotaxane with a cyclooctene componentC₁₀₀H₁₃₆N₄O₁₂MonoclinicP2₁/c16.9820.4528.989093.1290

Note: The crystallographic data for CCDC 865124 corresponds to a complex rotaxane structure containing a secondary amine and a cyclooctene moiety as part of a larger assembly. Direct comparison of cell parameters with a simple cyclooctene amine derivative may not be straightforward but is included to showcase the diversity of structures incorporating this motif.

Analysis of Structural Features

The crystallographic data reveals important details about the solid-state conformation of these molecules.

For the derivative corresponding to CCDC 2439985 , the monoclinic crystal system and the P2₁/n space group are common for organic molecules. The unit cell dimensions provide the size and shape of the repeating unit in the crystal lattice. A detailed analysis of the bond lengths, bond angles, and torsion angles within the cyclooctene ring would reveal its specific conformation (e.g., chair, boat, or twist-boat).

The structure of the rotaxane (CCDC 865124 ) is significantly more complex. The large unit cell dimensions are indicative of the large size of the interlocked molecular assembly. The presence of the cyclooctene ring within this supramolecular structure highlights its utility as a building block in the construction of intricate molecular architectures.

The Importance of Chirality and Conformation

Cyclooctene is the smallest cycloalkene that can be readily isolated as a stable trans-isomer.[6] This isomerism, coupled with the potential for substitution on the ring, leads to various stereoisomers. The conformation of the eight-membered ring is not planar and can adopt several low-energy forms, such as the chair and boat conformations. The specific conformation adopted in the solid state is influenced by the nature and position of substituents, as well as by intermolecular interactions such as hydrogen bonding and van der Waals forces. These subtle structural variations can have a significant impact on the molecule's reactivity and its ability to interact with biological targets.

conformations cluster_cis cis-Cyclooctene cluster_trans trans-Cyclooctene a Ribbon-like conformation b Chair-like conformation (most stable)

Figure 2: Common conformations of cis- and trans-cyclooctene.[6]

Conclusion

The crystallographic analysis of cyclooctene amine derivatives provides invaluable insights into their three-dimensional structures. This information is crucial for understanding their chemical properties and for designing new molecules with tailored functions. The data presented in this guide, sourced from publicly available crystallographic databases, serves as a starting point for researchers interested in the structural chemistry of this important class of compounds. Further exploration of the vast amount of data within the CSD and COD will undoubtedly uncover more structure-property relationships and pave the way for new discoveries in medicine and materials science.

References

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved February 7, 2024, from [Link]

  • Daly, S. R., Unruh, D. K., & Zacher, P. A. (2025). CCDC 2439985: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • Crystallography Open Database. (n.d.). Search. Retrieved February 7, 2024, from [Link]

  • Iowa Research Online. (2025). CCDC 2439985: Experimental Crystal Structure Determination. [Link]

  • Ballesteros, B., Faust, T. B., Lee, C. F., Leigh, D. A., Muryn, C. A., Pritchard, R. G., Schultz, D., Teat, S. J., Timco, G. A., & Winpenny, R. E. P. (2012). CCDC 865124: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • PubChem. (n.d.). Cyclooctylamine. Retrieved February 7, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved February 7, 2024, from [Link]

  • Darko, A., Wallace, S., Dmitrenko, O., Machovina, M. M., Mehl, R. A., Chin, J. W., & Fox, J. M. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical science, 5(10), 3770–3776. [Link]

  • ACS Nano. (2020). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. [Link]

  • ResearchGate. (n.d.). Structure of cis-cyclooctene and trans-cyclooctene. Retrieved February 7, 2024, from [Link]

  • ResearchGate. (2025). Synthesis of Functionalized Cyclooctynes as Building Blocks for Non‐covalent Surface‐Orthogonal Chemistry. [Link]

  • AJOL. (n.d.). Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization. Retrieved February 7, 2024, from [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998. [Link]

  • One Chemistry. (2022, February 4). Cyclooctenes – How to Assign R & S Configuration ? | Trans Cycloalkanes | Chirality [Video]. YouTube. [Link]

  • CCDC. (2024, August 1). How do I download CIFs from the Access Structures service? Retrieved February 7, 2024, from [Link]

  • CCDC. (n.d.). Downloads. Retrieved February 7, 2024, from [Link]

  • DB Infotech. (2023, November 25). How to download crystal structures from CCDC and ICSD database [Video]. YouTube. [Link]

  • ResearchGate. (2020, March 26). How to use CCDC to find CIF files? [Forum post]. [Link]

  • Wikipedia. (2024, October 10). Cyclooctene. In Wikipedia. Retrieved February 7, 2024, from [Link]

  • CCDC. (n.d.). Deposit. Retrieved February 7, 2024, from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Cyclooctene-1-methanamine: Proper Disposal Procedures &amp; Safety Protocol

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 4-Cyclooctene-1-methanamine (also known as (4-cycloocten-1-yl)methanamine) is a bifunctional building block containing a reactive primary amine and an internal cy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-Cyclooctene-1-methanamine (also known as (4-cycloocten-1-yl)methanamine) is a bifunctional building block containing a reactive primary amine and an internal cyclic alkene.[1] In drug development, it is frequently used as a scaffold for synthesizing conformationally restricted analogs.

The Critical Safety Pivot: Unlike simple aliphatic amines, this compound possesses a strained cycloalkene ring. While the primary disposal concern is the corrosivity and basicity of the amine, the alkene introduces potential oxidative instability .

This guide provides a self-validating disposal workflow designed to prevent two common laboratory failures:

  • Incompatible Mixing: Accidental neutralization with strong acids in closed vessels (exothermic pressurization).[1]

  • Waste Stream Misclassification: Treating the free base as a general organic solvent rather than a corrosive base.[1]

Chemical Profile & Hazard Identification

Before initiating disposal, you must verify the physical form of the substance. The free base behaves differently from the hydrochloride salt (CAS: 2138816-85-8).[1]

Table 1: Physicochemical & Hazard Profile[2]
PropertyFree Base (Target)Hydrochloride Salt
Functional Groups Primary Amine (

), Cycloalkene
Ammonium Salt (

), Cycloalkene
pH (10% aq) > 11.5 (Strongly Basic/Corrosive)~4.0 - 6.0 (Weakly Acidic)
Physical State Colorless to pale yellow liquid (likely)White to off-white solid
Primary GHS Hazards Skin Corr.[1] 1B , Eye Dam. 1, Flam. Liq. (Est)Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A
RCRA Waste Codes D002 (Corrosive), D001 (Ignitable)Not characteristically hazardous (unless mixed)
Incompatibilities Acids, Acid Chlorides, Strong OxidizersStrong Bases, Strong Oxidizers

Expert Insight: The free base absorbs atmospheric


 to form carbamates/carbonates.[1] If the container has a "crust" around the cap, do not force it open without appropriate PPE, as pressure may have built up.

Pre-Disposal Protocol: The Self-Validating System

Do not rely solely on container labels. Labels degrade. Use this 3-step validation before moving the chemical to a waste stream.

Step 1: The pH Validation
  • Why: Confirms if the substance is the free base (Corrosive) or salt (Irritant).[1]

  • Protocol: Dip a glass rod into the liquid (or dissolved solid) and touch to universal pH paper.[1]

    • Result > pH 10: Treat as Basic Organic Waste .[1]

    • Result < pH 7: Treat as General Organic Waste .[1]

Step 2: Peroxide Check (Alkene Specific)
  • Why: Cyclic alkenes can form peroxides upon prolonged storage, especially if unstabilized.

  • Protocol: Use a commercial peroxide test strip (e.g., Quantofix).

    • Result > 10 ppm: Material requires reduction (e.g., with ferrous sulfate) before consolidation.

    • Result < 10 ppm: Safe for standard disposal.[1]

Step 3: Phase Compatibility[2]
  • Why: Mixing amines with halogenated solvents (like DCM) can sometimes lead to slow alkylation reactions that generate heat or pressure over days.[1]

  • Rule: Segregate from Halogenated Waste streams if possible.

Disposal Workflow

Diagram 1: Waste Segregation Decision Tree

This logic gate ensures the material ends up in the correct regulatory stream, preventing exothermic accidents in waste drums.

WasteSegregation cluster_legend Key Decision Factors Start Start: 4-Cyclooctene-1-methanamine Waste CheckForm Check Form: Solid (Salt) or Liquid (Free Base)? Start->CheckForm LiquidPath Liquid (Free Base) CheckForm->LiquidPath SolidPath Solid (HCl Salt) CheckForm->SolidPath CheckPH Validation: pH Check > 10? LiquidPath->CheckPH StreamB Stream B: Solid Organic Waste (Non-Corrosive) SolidPath->StreamB StreamA Stream A: Basic Organic Waste (Corrosive + Flammable) CheckPH->StreamA Yes (Corrosive) StreamC Stream C: General Organic Solvents (Non-Halogenated) CheckPH->StreamC No (Neutralized) Legend Avoid mixing Free Base with Acids Avoid mixing with Oxidizers

Caption: Decision logic for segregating amine waste to prevent incompatible mixing events.

Detailed Procedure
A. For Liquid Free Base (Most Hazardous)[1]
  • Container Selection: Use a High-Density Polyethylene (HDPE) or borosilicate glass container.[1] Avoid metal cans (amines can corrode aluminum).[1]

  • Labeling: Mark clearly as "Hazardous Waste - Organic Alkali" . Add secondary hazard labels: "Flammable" and "Corrosive" .[1]

  • Consolidation:

    • Pour into the Non-Halogenated / Basic waste stream.[1]

    • CRITICAL: Do not pour into the "Acid Waste" or "Aqueous Acid" carboy.[1] This will cause an immediate, violent exothermic reaction.

  • RCRA Codes: Label with D001 (Ignitable) and D002 (Corrosive).

B. For Solid Hydrochloride Salt[1]
  • Container: Double-bag in polyethylene bags or place in a wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid Organic Toxic".

  • Consolidation: Place in the solid waste drum for incineration.

Spill Management Protocol

In the event of a benchtop spill of the free base amine, speed and neutralization are key.

Diagram 2: Spill Response Workflow

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Amine vapors are respiratory irritants) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Evacuate->PPE Absorb 3. Absorb: Use Vermiculite or Clay Pads PPE->Absorb Neutralize 4. Neutralize Residue: Dilute Acetic Acid or Citric Acid Absorb->Neutralize Collect 5. Collect & Label: Double Bag -> Hazardous Waste Neutralize->Collect

Caption: Operational workflow for managing an amine spill safely.

Neutralization Note: Do not pour strong acid (like conc.[1] HCl) directly onto the spill. This releases heat and fumes.[1] Use a weak acid like citric acid or dilute acetic acid to wipe down the area after the bulk liquid has been absorbed.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 4-Cycloocten-1-ol (Structural Analog for Hazard Inference). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D002). Retrieved October 26, 2023, from [Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Handling Chemical Hazards in the Laboratory.[1][2][3] Retrieved October 26, 2023, from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-Cyclooctene-1-methaneamine

Hazard Assessment: A Synthesis of Structural Analogs Due to the absence of a dedicated Safety Data Sheet (SDS), a conservative hazard assessment for 4-Cyclooctene-1-methaneamine has been formulated by examining its const...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Synthesis of Structural Analogs

Due to the absence of a dedicated Safety Data Sheet (SDS), a conservative hazard assessment for 4-Cyclooctene-1-methaneamine has been formulated by examining its constituent chemical motifs: the flammable cyclooctene ring and the corrosive amine functional group.

The cyclooctene moiety suggests that this compound is likely a flammable liquid, with vapors that can form explosive mixtures with air. The amine group, particularly a primary amine, imparts a corrosive nature, posing risks of skin and eye irritation or severe damage. Amines are also known to be respiratory irritants. Therefore, a multi-faceted approach to personal protection is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 4-Cyclooctene-1-methaneamine, a comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is critical to mitigate the risks of flammability and corrosivity.[1][2][3]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive liquid, which can cause serious eye damage.[3][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the corrosive amine, which can cause burns and irritation.[5]
Body Protection Flame-retardant lab coat and chemical-resistant apron.Provides a barrier against accidental splashes and protects from fire hazards.[3][4]
Respiratory Protection Use in a certified chemical fume hood. A respirator may be necessary for spill cleanup or in poorly ventilated areas.[1][3]Minimizes inhalation of potentially irritating or harmful vapors.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.[3][5]

Safe Handling and Operational Plan

A systematic approach to handling 4-Cyclooctene-1-methaneamine is crucial for maintaining a safe laboratory environment.

Storage
  • Flammability Precautions: Store in a designated flammables cabinet, away from heat, sparks, and open flames.[6] The storage area should be cool and well-ventilated.[6]

  • Inert Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and peroxide formation, which can be a risk with cyclic alkenes.

  • Container Integrity: Ensure containers are tightly sealed to prevent vapor leakage.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure a chemical spill kit is readily accessible. All work must be conducted within a certified chemical fume hood.

  • Grounding: When transferring significant quantities, ground and bond containers to prevent static discharge, a potential ignition source.

  • Dispensing: Use only non-sparking tools for transfers. Slowly dispense the liquid to minimize splashing and vapor generation.

  • Post-Handling: Tightly seal the container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_spill_kit Ensure Spill Kit is Ready prep_fume_hood->prep_spill_kit handle_ground Ground and Bond Containers prep_spill_kit->handle_ground handle_dispense Dispense with Non-Sparking Tools handle_ground->handle_dispense handle_seal Tightly Seal Container After Use handle_dispense->handle_seal cleanup_decontaminate Decontaminate Work Area handle_seal->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose

Caption: Workflow for the safe handling of 4-Cyclooctene-1-methaneamine.

Emergency Procedures: A Plan for the Unexpected

Spill Response

A chemical spill of 4-Cyclooctene-1-methaneamine presents a dual threat of fire and chemical exposure.

  • Immediate Actions: Alert personnel in the vicinity and evacuate the immediate area if necessary.[7] Eliminate all ignition sources.[8][9]

  • Containment: For minor spills, use a spill kit with an absorbent material like vermiculite or sand to dike the spill.[10] Do not use combustible materials for absorption.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material with non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[8]

  • Decontamination: Clean the spill area thoroughly.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[11]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing 4-Cyclooctene-1-methaneamine must be treated as hazardous.

  • Waste Collection: Collect all contaminated materials (e.g., absorbent pads, gloves, disposable lab coats) in a clearly labeled, sealed container designated for flammable organic waste.[12][13]

  • Disposal Protocol: Do not dispose of this chemical down the drain.[13] Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[12] Adhere to all local, state, and federal regulations for hazardous waste disposal.[12]

By adhering to this comprehensive safety guide, researchers can mitigate the inherent risks associated with handling 4-Cyclooctene-1-methaneamine, ensuring a safer laboratory environment for all.

References

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Retrieved from [Link]

  • Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. Retrieved from [Link]

  • Personal Protective Equipment for Chemical Handling. (2026, January 12). Safelyio. Retrieved from [Link]

  • How Should Flammables Be Disposed Of?. (2024, October 1). Greenflow. Retrieved from [Link]

  • 10 Tips Working Safely with corrosives. (2025, October 15). Chemsafe. Retrieved from [Link]

  • Safe Handling of Flammable Chemicals. (2024, May 22). The Chemistry Blog. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • The Keys to Handling Flammable and Combustible Chemicals Safely. (2023, October 2). SEATEX. Retrieved from [Link]

  • Chemical Spill Response Procedure. (n.d.). University of Manitoba. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Environmental Health & Safety - University of Toronto. Retrieved from [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]

  • Chemical Spills. (n.d.). Emergency Management - Florida State University. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]

  • DANGER Corrosive Liquids Wear Protective Equipment Sign. (n.d.). DuraLabel. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Office of Environmental Health and Safety - Princeton EHS. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.